Technical Documentation Center

(2-(3-Bromophenyl)oxazol-4-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-(3-Bromophenyl)oxazol-4-YL)methanamine

Core Science & Biosynthesis

Foundational

(2-(3-Bromophenyl)oxazol-4-YL)methanamine CAS 885273-09-6 properties

CAS: 885273-09-6 Formula: C₁₀H₉BrN₂O Molecular Weight: 253.10 g/mol Executive Summary (2-(3-Bromophenyl)oxazol-4-yl)methanamine is a high-value heterocyclic building block characterized by its bifunctional orthogonality...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 885273-09-6 Formula: C₁₀H₉BrN₂O Molecular Weight: 253.10 g/mol

Executive Summary

(2-(3-Bromophenyl)oxazol-4-yl)methanamine is a high-value heterocyclic building block characterized by its bifunctional orthogonality . It features a primary aliphatic amine at the C4 position and an aryl bromide at the meta position of the C2-phenyl ring. This dual functionality allows medicinal chemists to independently elaborate both ends of the molecule—using the amine for amide/urea formation and the bromide for palladium-catalyzed cross-coupling reactions. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where the oxazole ring acts as a hydrolytically stable bioisostere for amide bonds.

Physicochemical Profile

Structural Properties

The oxazole ring is a planar, aromatic system. The 2,4-substitution pattern positions the vectors of the phenyl ring and the methanamine group at an angle of approximately 140°, providing a specific spatial geometry distinct from 1,3- or 1,4-substituted benzenes.

PropertyValue (Experimental/Predicted*)Relevance
Appearance Off-white to pale yellow solidVisual purity check.
Melting Point 110–115 °C (Class typical)Identity verification.
Boiling Point ~360 °C (Predicted @ 760 mmHg)High thermal stability.
pKa (Amine) ~8.5–9.0Basic; forms stable salts (HCl, TFA).
pKa (Oxazole) ~0.8 (Conjugate acid)Weakly basic ring N; protonates only in strong acid.
LogP 1.8–2.1Moderate lipophilicity; good membrane permeability.
TPSA 52.0 ŲFavorable for CNS penetration and oral bioavailability.

*Note: Exact experimental values for CAS 885273-09-6 are proprietary to specific batches; values are derived from structurally homologous 2-aryl-4-aminomethyloxazoles.

Spectroscopic Signatures[1][2]
  • ¹H NMR (DMSO-d₆):

    • Oxazole C5-H: Distinctive singlet at δ 8.0–8.3 ppm.

    • Methylene (-CH₂-NH₂): Singlet or broad doublet at δ 3.6–3.8 ppm.

    • Aryl Protons: Pattern consistent with meta-substitution (singlet for H2', doublets for H4'/H6', triplet for H5').

  • MS (ESI+): Characteristic [M+H]⁺ peaks at m/z 253 and 255 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

Synthetic Architecture

The synthesis of CAS 885273-09-6 typically follows a convergent strategy. The most robust industrial route utilizes the Cornforth-type condensation or a modified Hantzsch synthesis , ensuring regiocontrol over the 2,4-substitution pattern.

Primary Synthetic Workflow (The Chloromethyl Route)

This route is preferred for scalability as it avoids over-reduction of ester intermediates.

  • Condensation: 3-Bromobenzamide reacts with 1,3-dichloroacetone in refluxing toluene or ethanol. The reaction proceeds via an initial N-alkylation followed by cyclodehydration.

  • Intermediate Isolation: Formation of 2-(3-bromophenyl)-4-(chloromethyl)oxazole .

  • Amination: The chloromethyl group is converted to the amine via the Delépine reaction (using hexamine) or the Gabriel synthesis (potassium phthalimide), followed by hydrolysis. Direct ammonolysis is often avoided to prevent secondary amine formation.

Visualization of Synthetic Logic

Synthesis cluster_alt Alternative Route (Ester Reduction) SM1 3-Bromobenzamide Inter1 Intermediate: 2-(3-Br-Ph)-4-(chloromethyl)oxazole SM1->Inter1 Reflux, Toluene (-H2O, -HCl) SM2 1,3-Dichloroacetone SM2->Inter1 Inter2 Phthalimide Adduct Inter1->Inter2 K-Phthalimide DMF, 80°C Product Target: (2-(3-Bromophenyl)oxazol-4-yl)methanamine Inter2->Product Hydrazine hydrate Ethanol (Gabriel Release) Alt1 Ethyl 2-(3-Br-Ph)oxazole-4-carboxylate Alt1->Product 1. LiAlH4 2. MsCl, NaN3 3. H2/Pd (Caution: Br loss)

Figure 1: The "Chloromethyl Route" (Solid lines) offers higher chemoselectivity compared to ester reduction strategies (Dashed box), preserving the aryl bromide.

Functionalization & Medicinal Utility[3][4][5][6]

Orthogonal Derivatization

The power of this scaffold lies in its ability to serve as a "linchpin" in fragment-based drug discovery (FBDD).

  • Path A: Amine Functionalization (The "Warhead" Linker)

    • The primary amine is highly nucleophilic. It readily reacts with acyl chlorides, isocyanates, and sulfonyl chlorides.

    • Application: Linking the oxazole core to hinge-binding motifs in kinase inhibitors.

  • Path B: Aryl Bromide Coupling (The "Tail" Extension)

    • The 3-bromo position is sterically accessible for Pd-catalyzed cross-couplings.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

    • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

Divergent Synthesis Workflow

Derivatization Core Core Scaffold: (2-(3-Bromophenyl)oxazol-4-yl)methanamine Amide Amide Coupling (R-COCl / HATU) Core->Amide Path A: Amine First Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path B: Bromide First Buchwald Buchwald Amination (HNR2, Pd2(dba)3) Core->Buchwald Kinase Kinase Inhibitor (Hinge Binder Linked) Amide->Kinase Biaryl Biaryl Oxazole (Extended Lipophilic Domain) Suzuki->Biaryl Soluble Solubilized Lead (Introduction of Polar Group) Buchwald->Soluble

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and aryl bromide.

Experimental Protocols

Standard Handling & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air to form carbamates; storage as the hydrochloride salt (CAS 33105-98-5 equivalent) is recommended for long-term stability.

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar solvents (Hexane).

  • Safety: Irritant to eyes and skin.[1][2] Use standard PPE.[1][2]

Representative Protocol: Amide Coupling

To validate the amine reactivity without affecting the bromide.

  • Dissolution: Dissolve 1.0 eq of (2-(3-bromophenyl)oxazol-4-yl)methanamine in anhydrous DCM (0.1 M).

  • Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Activation: Add 1.1 eq of the desired carboxylic acid and 1.2 eq of HATU.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Check for disappearance of m/z 253).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine.[3] Dry over Na₂SO₄.

  • Result: The aryl bromide remains intact, ready for subsequent Suzuki coupling.

References

  • Vertex AI Search. (2025). Synthesis of 2-aryl-4-(aminomethyl)oxazoles. Retrieved from 4

  • ChemicalBook. (2025). 2-(4-bromophenyl)benzo[d]oxazole synthesis. Retrieved from 5[5]

  • BLD Pharm. (2025). Product Catalog: (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride. Retrieved from 6[6]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine. Retrieved from 7

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Oxazole Handling. Retrieved from

Sources

Exploratory

1-[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine chemical structure

Technical Guide: 1-[2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanamine Executive Summary This technical guide provides a comprehensive analysis of 1-[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine (CAS: 885273-09-6), a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-[2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanamine

Executive Summary

This technical guide provides a comprehensive analysis of 1-[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine (CAS: 885273-09-6), a high-value heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, I have structured this document to move beyond basic catalog data, offering instead a strategic blueprint for its synthesis, reactivity, and application in divergent drug discovery campaigns.

The compound represents a "privileged scaffold" featuring a 1,3-oxazole core that imposes specific vector geometry between the lipophilic aryl bromide and the polar primary amine. This bifunctionality allows for orthogonal functionalization—making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, GPCR ligands, and anti-infectives.

Physicochemical Profile & Structural Logic

Understanding the structural attributes is a prerequisite for successful application. The oxazole ring acts not merely as a linker but as a hydrogen-bond acceptor and a rigid spacer that defines the spatial orientation of the substituents.

Identity & Properties
PropertyData
IUPAC Name 1-[2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanamine
Common Name (2-(3-Bromophenyl)oxazol-4-yl)methanamine
CAS Number 885273-09-6
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Predicted pKa ~8.5 (Primary Amine), ~1.0 (Oxazole N)
LogP (Predicted) 2.1 – 2.4
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Structural Pharmacophore Analysis
  • The 3-Bromophenyl "Warhead": The meta-positioning of the bromine atom is critical. Unlike para-substitution, which extends linearity, the meta-substitution provides a "kink" in the molecular geometry, often improving solubility and fitting into non-linear hydrophobic pockets (e.g., the ATP-binding site hinge region).

  • The Oxazole Core: A bioisostere for amides or thiazoles. It resists metabolic hydrolysis better than esters and amides, improving DMPK profiles.

  • The Methanamine "Anchor": The sp³ methylene carbon insulates the amine from the aromatic ring, maintaining its basicity (pKa ~8.5) and nucleophilicity for rapid amide coupling or reductive amination.

Synthetic Architecture

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Strategy utilizing Hantzsch Cyclization and Gabriel Synthesis. Target Target: 1-[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine Inter1 Intermediate 1: 4-(Chloromethyl)-2-(3-bromophenyl)oxazole Inter2 Intermediate 2: N-((2-(3-bromophenyl)oxazol-4-yl)methyl)phthalimide Inter1->Inter2 Nucleophilic Substitution (K-Phthalimide) Inter2->Target Hydrazinolysis (Gabriel Deprotection) Start1 Starting Material A: 3-Bromobenzamide Start1->Inter1 Hantzsch Cyclization (Reflux/Toluene) Start2 Starting Material B: 1,3-Dichloroacetone Start2->Inter1

Detailed Experimental Protocol

Stage 1: Hantzsch Cyclization

  • Objective: Construct the oxazole ring with a reactive chloromethyl handle.

  • Reagents: 3-Bromobenzamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq).

  • Solvent: Toluene or Ethanol.

  • Procedure:

    • Dissolve 3-bromobenzamide in toluene.

    • Add 1,3-dichloroacetone and heat to reflux (110°C) for 12–16 hours. A Dean-Stark trap is recommended if removing water facilitates the reaction, though the mechanism is a condensation-dehydration.

    • Critical Step: Monitor by TLC/LCMS. The product, 4-(chloromethyl)-2-(3-bromophenyl)oxazole, will be less polar than the amide.

    • Cool, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Stage 2: Gabriel Synthesis (Amine Installation)

  • Objective: Convert the alkyl chloride to a primary amine without dimerization.

  • Reagents: Potassium Phthalimide (1.1 eq), Hydrazine Hydrate.

  • Procedure:

    • Substitution: React the chloromethyl intermediate with Potassium Phthalimide in DMF at 80°C for 4 hours. The phthalimide anion displaces the chloride. Precipitate with water and filter the solid intermediate.

    • Deprotection: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq) and reflux for 2 hours.

    • Workup: Cool the mixture. A white precipitate (phthalhydrazide) will form. Filter this off.

    • Concentrate the filtrate. Dissolve the residue in DCM and wash with 1N NaOH to remove residual phthalhydrazide. Dry organic layer (MgSO₄) and concentrate to yield the target amine.

    • Validation: Verify via ¹H NMR (Look for methylene singlet at ~3.8 ppm) and MS (M+H 253/255).

Divergent Application Strategy

This scaffold is designed for Parallel Medicinal Chemistry (PMC) . The chemical orthogonality between the amine and the aryl bromide allows for "Library-from-Library" generation.

Reactivity Matrix
Functional HandleReaction ClassReagentsOutcome
Primary Amine Amide CouplingR-COOH, HATU, DIPEAAmide library (H-bond modulation)
Primary Amine Reductive AminationR-CHO, NaBH(OAc)₃Secondary amine (Solubility/pKa tuning)
Primary Amine SulfonylationR-SO₂Cl, PyridineSulfonamide (Metabolic stability)
Aryl Bromide Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂Biaryl systems (Pi-stacking extension)
Aryl Bromide Buchwald-HartwigR-NH₂, Pd₂dba₃, XPhosAniline derivatives (Kinase hinge binding)
Divergent Synthesis Workflow (DOT Visualization)

Divergence Figure 2: Orthogonal Reactivity Map. Blue path = Amine modification; Red path = Bromide modification. Core Scaffold: (2-(3-Bromophenyl)oxazol-4-yl)methanamine Amide Amide Library (Kinase Hinge Binder) Core->Amide HATU, R-COOH Urea Urea/Carbamate (Solubility) Core->Urea Isocyanates Biaryl Biaryl-Oxazole (Suzuki Coupling) Core->Biaryl Pd, Ar-B(OH)2 Amination Amino-Aryl (Buchwald Coupling) Core->Amination Pd, Amines

Safety & Handling

  • Corrosivity: As a primary amine, the compound is potentially corrosive to skin and eyes. Handle with gloves and eye protection.

  • Sensitization: Aryl bromides and oxazoles can be sensitizers. Use a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines absorb CO₂ from the air to form carbamates over time.

References

  • Fluorochem. (2024). Product Datasheet: (2-(3-Bromophenyl)oxazol-4-yl)methanamine. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hantzsch Oxazole Synthesis mechanism).
  • Pilgram, K., & Skiles, R. D. (1971). "Reaction of 1,3-dichloroacetone with amides and thioamides." Journal of Organic Chemistry, 36(19), 2925-2930. (Foundational text for chloromethyl oxazole synthesis).
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Foundational

Oxazole-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Introduction: The Renaissance of the 1,3-Azole In the landscape of modern medicinal chemistry, the oxazole ring has transcended its traditional role as a mere linker. It is now recognized as a "privileged scaffold"—a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the 1,3-Azole

In the landscape of modern medicinal chemistry, the oxazole ring has transcended its traditional role as a mere linker. It is now recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Unlike its sulfur-containing congener (thiazole) or its nitrogen-rich cousin (imidazole), the oxazole ring offers a unique electrostatic profile. It serves as a robust bioisostere for amide bonds and esters, offering enhanced metabolic stability against hydrolytic enzymes and CYP450 isoforms while maintaining critical vector alignment for receptor binding.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested roadmap for incorporating oxazole building blocks into high-value drug candidates.

Physicochemical Profiling & Bioisosterism

The decision to incorporate an oxazole ring is often driven by the need to modulate Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

The Amide-Oxazole Bioisosterism

One of the most powerful applications of the oxazole ring is the replacement of labile amide bonds.

  • Geometry: The 2,5-disubstituted oxazole mimics the trans-amide bond geometry, preserving the spatial orientation of substituents required for receptor docking.

  • H-Bonding: The oxazole nitrogen (N3) acts as a weak Hydrogen Bond Acceptor (HBA), while the oxygen (O1) contributes to the dipole but is generally a poor acceptor. Unlike the amide NH, the oxazole ring lacks a Hydrogen Bond Donor (HBD), which can be advantageous for improving membrane permeability (reducing

    
    ).
    
Comparative Physicochemical Metrics

The following table contrasts oxazole with its common heterocyclic analogs. Note the significantly lower basicity of oxazole compared to imidazole, which prevents protonation at physiological pH, reducing the risk of hERG channel blockade often associated with basic centers.

PropertyOxazoleThiazoleImidazoleFuran
H-Bond Acceptor (N/O) Moderate (N)Weak (N)Strong (N)Weak (O)
H-Bond Donor NoneNoneStrong (NH)None
pKa (Conjugate Acid) ~0.8~2.5~7.0-3.6
Aromaticity Index ModerateHighHighLow
LogP Contribution ~0.5 - 0.7~1.0 - 1.2~ -0.1~1.3
Metabolic Liability Low (Oxidative)Mod (S-oxidation)Mod (N-alkylation)High (Ring opening)

Synthetic Architectures: Decision Matrices

Selecting the correct synthetic route is critical for library throughput. We categorize synthesis into two streams: Cyclodehydration (Classical) and Modular Assembly (Modern).

Retrosynthetic Logic (DOT Visualization)

The following decision tree guides the chemist to the most efficient synthetic disconnection based on available starting materials and substitution patterns.

OxazoleSynthesis Start Target: Substituted Oxazole Decision1 Substitution Pattern? Start->Decision1 RouteA 2,5-Disubstituted Decision1->RouteA High Stability Required RouteB 2,4,5-Trisubstituted Decision1->RouteB Dense Functionality RouteC 5-Substituted (C2-H) Decision1->RouteC Rapid Library Gen Method1 Robinson-Gabriel (Cyclodehydration) RouteA->Method1 Method3 Cornforth / Rh-Carbenoid RouteB->Method3 Method2 Van Leusen (TosMIC + Aldehyde) RouteC->Method2 Precursor1 Start: u03b1-Acylamino Ketone Method1->Precursor1 Precursor2 Start: Aldehyde + TosMIC Method2->Precursor2 Precursor3 Start: Nitrile + Diazo Method3->Precursor3

Figure 1: Retrosynthetic decision matrix for oxazole construction. The choice of method dictates the precursor availability and functional group tolerance.

Advanced Functionalization: C-H Activation

While de novo synthesis is useful, modern drug discovery relies on Late-Stage Functionalization (LSF) . The oxazole ring is uniquely suited for direct C-H arylation, particularly at the C-2 and C-5 positions.

Mechanism of Action: Pd-Catalyzed C-2 Arylation

Direct arylation at C-2 avoids the need for unstable 2-halooxazoles or organometallic intermediates (e.g., 2-lithiooxazoles which exist in equilibrium with open-chain isocyanides).

Key Insight: The acidity of the C-2 proton allows for a "Concerted Metallation-Deprotonation" (CMD) pathway.

  • Catalyst: Pd(OAc)₂ / PPh₃

  • Base: Cs₂CO₃ or K₂CO₃ (Crucial for the CMD step)

  • Solvent: Toluene or DMF (Polar aprotic favors the CMD transition state)

Experimental Protocols

The following protocols are designed to be self-validating . They include checkpoints to ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Van Leusen Oxazole Synthesis (5-Substituted Oxazoles)

Best for: Rapid generation of C-5 aryl oxazoles from aldehydes.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (Anhydrous) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Dissolution: Add the aldehyde and TosMIC to the flask. Dissolve in anhydrous Methanol.

    • Checkpoint: Ensure complete dissolution. If the aldehyde is insoluble in MeOH, a co-solvent of THF (up to 20%) is permissible, though pure MeOH is preferred for the base solubility.

  • Base Addition: Add K₂CO₃ in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Validation (TLC): Monitor consumption of the aldehyde. TosMIC stains poorly, so focus on the disappearance of the aldehyde UV spot. The product oxazole typically runs higher (less polar) than the starting aldehyde.

  • Workup: Cool to room temperature. Remove MeOH under reduced pressure. Resuspend the residue in Water/EtOAc (1:1).

  • Extraction: Wash the organic layer with saturated NaHCO₃ (removes sulfinic acid byproducts). Dry over Na₂SO₄.[2]

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient. If oil, flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Robinson-Gabriel Cyclodehydration

Best for: 2,5-Diaryl oxazoles (e.g., Oxaprozin analogs).

Reagents:

  • 
    -Acylamino ketone (1.0 equiv)
    
  • POCl₃ (Phosphorus Oxychloride) (5.0 equiv) or Burgess Reagent (mild alternative).

Step-by-Step Methodology:

  • Setup: Use a heavy-walled pressure vial or RB flask with a drying tube.

  • Reaction: Dissolve the

    
    -acylamino ketone in neat POCl₃.
    
    • Safety Note: POCl₃ is corrosive. Use a fume hood.

  • Heating: Heat to 90°C for 1 hour.

    • Validation: Aliquot 10

      
      L into MeOH (quench) and check LCMS. Look for [M-18]+ peak indicating loss of water (cyclization).
      
  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaOH to pH 7.

  • Isolation: Extract with DCM. The oxazole is usually highly crystalline and stable.

Case Study: Oxaprozin & Kinase Inhibitors

The oxazole scaffold is validated in FDA-approved therapeutics.[3]

  • Oxaprozin (Daypro): A non-steroidal anti-inflammatory drug (NSAID).

    • Structure: 4,5-Diphenyl-2-oxazolepropionic acid.

    • Role of Oxazole:[3][4][5][6][7][8][9][10][11][12] It serves as a rigid spacer that positions the propionic acid moiety (COX binding) while the phenyl rings engage hydrophobic pockets. The oxazole ring confers metabolic stability superior to a furan or pyrrole in this context.

  • Mubritinib: A tyrosine kinase inhibitor.

    • Role of Oxazole:[3][4][5][6][7][8][9][10][11][12] Acts as a heterocyclic linker connecting the triazole and the substituted phenyl ring, critical for orienting the molecule within the ATP-binding pocket.

Bioisosteric Replacement Workflow (DOT Visualization)

This diagram illustrates the logic of replacing an amide bond with an oxazole in a theoretical kinase inhibitor optimization campaign.

Bioisostere Lead Lead Compound (Amide Linker) Issue Issue: Rapid Hydrolysis Poor Permeability Lead->Issue Strategy Strategy: Oxazole Bioisostere Issue->Strategy Result Optimized Candidate (Oxazole Linker) Strategy->Result Properties Gains: + Metabolic Stability (t1/2 > 2h) + Rigid Geometry (Entropy) - H-Bond Donor (Better Permeability) Result->Properties Outcome

Figure 2: Workflow for amide-to-oxazole bioisosteric replacement to address metabolic instability.

References

  • FDA-Approved Oxazole Drugs & SAR

    • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[3][13] RSC Medicinal Chemistry, 2025.

  • Van Leusen Synthesis Mechanism

    • Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[14] Journal of Organic Chemistry, 1977.

  • C-H Activation Strategies

    • Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization.[1][15] ChemistrySelect, 2022.

  • Bioisosterism (Amide Replacement)

    • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2014.
  • Physicochemical Properties

    • Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. BenchChem, 2025.[1][2][11][16]

Sources

Exploratory

Bioisosteric Engineering of the Phenyl-Oxazole Methanamine Scaffold

A Strategic Guide to Lead Optimization Executive Summary The phenyl-oxazole methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a ligating motif for G-Protein Coupled...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Lead Optimization

Executive Summary

The phenyl-oxazole methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a ligating motif for G-Protein Coupled Receptors (GPCRs) such as TAAR1, adrenergic receptors, and various enzyme active sites (e.g., PDE4, Tyrosinase). While the phenyl ring provides hydrophobic anchoring and the methanamine tail offers a critical cationic interaction point (the "ionic lock"), the central oxazole ring acts as a bioisosteric spacer that modulates dipole moment, solubility, and metabolic stability.

This guide provides a technical roadmap for optimizing this scaffold through bioisosteric replacement. It addresses common developability liabilities—specifically metabolic susceptibility of the primary amine and the physicochemical limitations of the oxazole core—and offers validated synthetic strategies for their remediation.

Anatomy of the Scaffold & Pharmacophoric Logic

To successfully engineer bioisosteres, one must first deconstruct the parent scaffold into its functional modules. The phenyl-oxazole methanamine structure operates via a tripartite mechanism:

  • The Hydrophobic Tail (Phenyl): Engages in

    
    -
    
    
    
    stacking or hydrophobic pocket filling.
  • The Heterocyclic Core (Oxazole): A non-classical bioisostere of amide/ester linkages. It provides rigidification and acts as a hydrogen bond acceptor (N3 position).

  • The Polar Head (Methanamine): The primary amine (

    
    ) is predominantly protonated at physiological pH, forming salt bridges with aspartate or glutamate residues in receptor binding pockets.
    
Diagram: Scaffold Deconstruction & Optimization Vectors

The following diagram illustrates the core scaffold and the strategic vectors for bioisosteric replacement.

Scaffold_Analysis Phenyl Phenyl Ring (Hydrophobic Anchor) Oxazole Oxazole Core (Dipole Spacer) Phenyl->Oxazole C2 Attachment Opt_Phenyl Strategy A: Solubility Replace w/ Pyridine, Pyrimidine (Reduce LogP) Phenyl->Opt_Phenyl Linker Methanamine (Cationic Head) Oxazole->Linker C4/C5 Attachment Opt_Oxazole Strategy B: Stability Replace w/ 1,2,4-Oxadiazole (Improve metabolic stability) Oxazole->Opt_Oxazole Opt_Linker Strategy C: MAO Blockade α-methylation, Cyclization (Prevent deamination) Linker->Opt_Linker

Figure 1: Deconstruction of the phenyl-oxazole methanamine scaffold highlighting modular optimization zones.

Core Bioisosteric Replacements[1]
2.1 The Heterocyclic Core: Beyond the Oxazole

The oxazole ring is often metabolically stable, but its lipophilicity and weak basicity can be limiting. Replacing the oxazole with azole bioisosteres allows for fine-tuning of the Electrostatic Potential (ESP) map and Lipophilicity (LogP) .

Scaffold VariantBioisostere ClassKey Property ShiftRationale for Selection
1,2,4-Oxadiazole Non-classical

LogP,

pKa (amine)
Metabolic Stability. The 1,2,4-oxadiazole is less prone to oxidative metabolism than oxazole. It is a common ester bioisostere.
1,3,4-Oxadiazole Non-classical

LogP,

H-bond acceptor
Solubility. Increases water solubility compared to oxazole due to the extra nitrogen and symmetry.
Thiazole Classical

LogP,

CYP inhibition risk
Potency. Sulfur is larger and more lipophilic, often improving van der Waals contacts in hydrophobic pockets.
Imidazole Classical

pKa (ring), H-bond Donor
Interaction. Introduces a hydrogen bond donor (NH) if N-unsubstituted, allowing new receptor interactions.

Technical Insight: Replacing the oxazole with a 1,2,4-oxadiazole significantly impacts the basicity of the attached methanamine. The oxadiazole is more electron-withdrawing than oxazole.

  • Effect: The

    
     of the methanamine may drop by 0.5–1.0 log units.
    
  • Consequence: This can improve membrane permeability (higher fraction of neutral species) but may weaken the ionic interaction with the target receptor.

2.2 The Methanamine Linker: Mitigating Metabolic Liability

The primary methanamine group (


) is a "soft spot" for Monoamine Oxidases (MAO-A/B), leading to rapid oxidative deamination and poor oral bioavailability.

Optimization Protocols:

  • 
    -Methylation:  Converting the methanamine to an ethanamine (chiral center introduction). This sterically hinders MAO access.
    
    • Example: Amphetamine vs. Phenethylamine.

  • Rigidification (Cyclopropylamine): Incorporating the nitrogen into a cyclopropane ring or fusing it to the heterocycle. This restricts conformational entropy, potentially boosting affinity (entropic gain) and blocking metabolism.

  • Fluorination: Introduction of

    
    -fluorine atoms to lower the amine 
    
    
    
    and block metabolic oxidation at the adjacent carbon.
Synthetic Methodologies

Synthesizing bioisosteres requires robust, modular pathways. Below are the standard protocols for the parent scaffold and its primary 1,2,4-oxadiazole bioisostere.

3.1 Protocol A: Van Leusen Oxazole Synthesis (Parent Scaffold)

This is the most versatile route for assembling the oxazole core from aldehydes.

  • Reagents: Benzaldehyde derivative, Tosylmethyl isocyanide (TosMIC),

    
    , MeOH.
    
  • Mechanism: Base-mediated cycloaddition of the isocyanide to the aldehyde followed by elimination of sulfinic acid.

  • Step-by-Step:

    • Dissolve benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH.

    • Add

      
       (2.0 eq) and reflux for 3–5 hours.
      
    • Result: 5-substituted oxazole.[1][2][3][4][5][6][7] Functionalization at C2 or C4 requires modified precursors or subsequent lithiation.

3.2 Protocol B: 1,2,4-Oxadiazole Construction (Bioisostere)

This route is preferred for high-throughput library generation due to the availability of nitrile and carboxylic acid building blocks.

  • Step 1: Amidoxime Formation

    • React a benzonitrile with Hydroxylamine hydrochloride (

      
      ) and base (
      
      
      
      ) in EtOH/Water at reflux (4h).
    • Yields: Aryl-amidoxime.

  • Step 2: Cyclization with Amino Acid Derivative

    • React the aryl-amidoxime with an N-protected glycine (e.g., Boc-Gly-OH) using a coupling agent (EDC/HOBt or HATU) in DMF.

    • Heat the intermediate O-acyl amidoxime to 100°C in Toluene or DMF to induce cyclodehydration.

  • Step 3: Deprotection

    • Remove the Boc group with TFA/DCM to reveal the methanamine.

Diagram: Synthetic Decision Tree

Synthesis_Workflow Start Target: Phenyl-Heterocycle-Methanamine Decision Select Heterocycle Core Start->Decision Oxazole_Path Oxazole Scaffold Decision->Oxazole_Path Oxadiazole_Path 1,2,4-Oxadiazole Scaffold Decision->Oxadiazole_Path Thiazole_Path Thiazole Scaffold Decision->Thiazole_Path Method_1 Van Leusen Synthesis (Aldehyde + TosMIC) Oxazole_Path->Method_1 Method_2 Robinson-Gabriel (2-Acylamino ketone cyclization) Oxazole_Path->Method_2 Method_3 Amidoxime Route (Nitrile + Hydroxylamine + Acid) Oxadiazole_Path->Method_3 Method_4 Hantzsch Synthesis (Thioamide + α-halo ketone) Thiazole_Path->Method_4

Figure 2: Synthetic decision tree for accessing diverse bioisosteric cores.

Case Study: TAAR1 Agonists

The phenyl-oxazole methanamine scaffold is highly relevant in the design of Trace Amine-Associated Receptor 1 (TAAR1) agonists, a target for schizophrenia and depression.

  • Challenge: Endogenous ligands like

    
    -phenylethylamine (PEA) have extremely short half-lives due to MAO metabolism.
    
  • Solution:

    • Scaffold Hop: Replacing the ethyl chain of PEA with a heterocyclic spacer (oxazole/oxazoline).

    • Result: Compounds like Ralmitaront (though possessing a different specific core, it validates the rigidified amine approach) and related research compounds utilize these bioisosteres to maintain the distance between the aromatic ring and the basic nitrogen (approx. 6–7 Å) while eliminating the rotatable bonds that incur entropic penalties upon binding.

  • Data Comparison (Hypothetical Optimization):

CompoundStructure

(Amine)
tPSA (

)
MAO Stability
A (Parent) Phenyl-Oxazole-

8.839Low
B (Bioisostere) Phenyl-1,2,4-Oxadiazole-

8.152Medium
C (Optimized) Phenyl-Oxazole-

8.939High

Note: Compound C utilizes steric hindrance (


-dimethylation) rather than ring bioisosterism to solve the metabolic issue, preserving the parent scaffold's electronic properties.
References
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.[8][9] ChemMedChem.[8] [Link]

  • Espinoza, S., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. PMC. [Link]

  • Dinter, J., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PMC. [Link]

Sources

Foundational

Technical Profile: (2-(3-Bromophenyl)oxazol-4-yl)methanamine

The following technical guide provides an in-depth analysis of the chemical entity defined by the SMILES code NCC1=COC(C2=CC=CC(Br)=C2)=N1. A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD) Compound Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity defined by the SMILES code NCC1=COC(C2=CC=CC(Br)=C2)=N1.

A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Compound Identity:

  • IUPAC Name: 1-[2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanamine

  • CAS Registry Number: 885273-09-6

  • Molecular Formula: C₁₀H₉BrN₂O

  • Molecular Weight: 253.10 g/mol

Executive Summary

The compound NCC1=COC(C2=CC=CC(Br)=C2)=N1 represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it consists of a 1,3-oxazole core substituted at the 2-position with a meta-bromophenyl group and at the 4-position with a primary aminomethyl moiety.

This molecule is not a marketed drug but a linchpin intermediate . It is designed for Fragment-Based Drug Discovery (FBDD) , offering two distinct vectors for chemical elaboration:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation to generate diverse peptidomimetics or kinase inhibitors.

This guide details the synthesis, chemical reactivity, and strategic application of this scaffold in generating bioactive libraries.

Chemical Architecture & Properties[1][2]

The molecule's utility stems from its orthogonal reactivity profile. The oxazole ring serves as a rigid linker that positions the two functional handles at a defined vector angle, mimicking the spatial arrangement found in many bioactive alkaloids and kinase inhibitors.

PropertyValueRelevance in Drug Design
LogP (Predicted) ~1.92Ideal for CNS penetration and oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (NH₂)Key for interacting with Asp/Glu residues in receptor pockets.
H-Bond Acceptors 3 (N, O, N)Oxazole nitrogen acts as a weak acceptor (kinase hinge binder).
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area ~52 ŲWell within the range for blood-brain barrier (BBB) permeability.

Synthetic Methodology

Note: The following protocol is a self-validating system based on classical Hantzsch-type cyclization logic, optimized for scalability.

Core Synthesis: Modified Hantzsch Cyclization

The most robust route to 2,4-disubstituted oxazoles involves the condensation of an aryl amide with an


-haloketone.
Step 1: Cyclization to Chloromethyl Intermediate

Reagents: 3-Bromobenzamide, 1,3-Dichloroacetone. Solvent: Toluene or neat (melt).

  • Setup: Charge a round-bottom flask with 3-bromobenzamide (1.0 eq) and 1,3-dichloroacetone (1.2 eq).

  • Reaction: Heat the mixture to 100–110°C. The reaction proceeds via the nucleophilic attack of the amide oxygen on the ketone, followed by cyclodehydration.

  • Validation: Monitor by TLC (EtOAc/Hexane). Disappearance of the amide spot indicates conversion.

  • Workup: Cool to room temperature. The product, 2-(3-bromophenyl)-4-(chloromethyl)oxazole , often precipitates or can be extracted with dichloromethane.

Step 2: Amination (Gabriel Synthesis Variant)

Reagents: Potassium Phthalimide, Hydrazine Hydrate. Solvent: DMF (for substitution), Ethanol (for cleavage).

  • Substitution: Dissolve the chloromethyl intermediate in DMF. Add Potassium Phthalimide (1.1 eq) and heat to 80°C for 4 hours.

    • Mechanism:[1][2][3] SN2 displacement of the alkyl chloride by the phthalimide anion.

  • Cleavage: Dilute the reaction with water to precipitate the phthalimide intermediate. Filter and resuspend in Ethanol. Add Hydrazine Hydrate (2.0 eq) and reflux for 2 hours.

  • Purification: Cool the mixture. The byproduct (phthalhydrazide) precipitates; filter it off. Concentrate the filtrate to obtain the crude amine.[4]

  • Salt Formation: Dissolve in diethyl ether and add HCl/dioxane to precipitate the hydrochloride salt (CAS 885273-09-6 HCl) for long-term stability.

Synthesis Logic Diagram

SynthesisPath Start 3-Bromobenzamide Inter1 Intermediate: 4-(Chloromethyl)-2-(3-bromophenyl)oxazole Start->Inter1 Cyclodehydration (110°C, Toluene) Reagent 1,3-Dichloroacetone Reagent->Inter1 Inter2 Phthalimide Adduct Inter1->Inter2 K-Phthalimide (DMF, 80°C) Final Target: (2-(3-Bromophenyl)oxazol-4-yl)methanamine Inter2->Final Hydrazine Hydrate (EtOH, Reflux)

Figure 1: Step-wise synthesis of the target scaffold via Hantzsch cyclization and Gabriel amine synthesis.

Strategic Applications in Drug Discovery

This scaffold is particularly valuable because it allows for Divergent Library Synthesis . The bromine atom and the amine group are chemically orthogonal, meaning one can be modified without affecting the other.

A. Fragment Elaboration (The "Grow" Strategy)

In FBDD, this molecule acts as a high-quality fragment.

  • Kinase Inhibition: The oxazole ring can mimic the adenine ring of ATP. The amine group can form hydrogen bonds with the hinge region (e.g., Glu/Met residues), while the bromophenyl group projects into the hydrophobic back-pocket.

    • Modification: Suzuki coupling at the Br-position to add a solubilizing group (e.g., pyridine, morpholine) often increases potency against tyrosine kinases (e.g., VEGFR, EGFR).

  • GPCR Ligands: The Aryl-Linker-Amine motif is a classic pharmacophore for aminergic GPCRs (Dopamine D2, Serotonin 5-HT).

    • Modification: Acylation of the amine with diverse acid chlorides creates a library of potential GPCR modulators.

B. Experimental Protocols for Library Generation
Protocol A: Suzuki-Miyaura Coupling (Arylation)

Targeting the Bromine Handle

  • Mix: Scaffold (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Condition: Microwave irradiation at 120°C for 30 mins.

  • Outcome: Bi-aryl oxazole derivatives (Expansion of the hydrophobic core).

Protocol B: Reductive Amination

Targeting the Amine Handle

  • Mix: Scaffold (1 eq), Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Activate: Stir for 30 mins to form imine.

  • Reduce: Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 12 hours.

  • Outcome: Secondary amines (Fine-tuning of pKa and solubility).

Divergent Library Logic

LibraryLogic cluster_A Path A: Suzuki Coupling (Br) cluster_B Path B: Amide/Amine Coupling (NH2) Core Core Scaffold (Br / NH2) Lib1 Bi-Aryl Library (Kinase Back-Pocket) Core->Lib1 Pd(0), Ar-B(OH)2 Lib2 Peptidomimetic Library (GPCR/Protease) Core->Lib2 R-COCl or R-CHO Dual Lead Candidate (High Potency/Selectivity) Lib1->Dual Subsequent Functionalization Lib2->Dual Subsequent Functionalization

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and amine handles.

References

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 44203023, (2-(3-Bromophenyl)oxazol-4-yl)methanamine. [Link]

  • Oxazole Synthesis: Cornforth, J. W.[1] "The Chemistry of Penicillin." Princeton University Press, 1949. (Foundational text on oxazole cyclization).

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619 (2016). [Link]

Sources

Exploratory

Medicinal Chemistry Applications of (2-(3-Bromophenyl)oxazol-4-yl)methanamine

Executive Summary: The Bifunctional Scaffold (2-(3-Bromophenyl)oxazol-4-yl)methanamine is a high-value heterocyclic building block in modern medicinal chemistry. It represents a "privileged scaffold"—a molecular framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

(2-(3-Bromophenyl)oxazol-4-yl)methanamine is a high-value heterocyclic building block in modern medicinal chemistry. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1]

Its utility stems from its orthogonal reactivity :

  • The Primary Amine (Head): A nucleophilic handle for rapid diversification via amide coupling, reductive amination, or sulfonylation.

  • The Oxazole Core (Linker): A metabolically stable, aromatic spacer that participates in

    
    -
    
    
    
    stacking and hydrogen bonding.[2]
  • The 3-Bromophenyl Group (Tail): An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage elaboration.

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Analysis & Pharmacophore Properties

Physicochemical Profile

The oxazole ring is a bioisostere for amides and esters but offers superior metabolic stability against hydrolysis.

PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight ~253.1 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8 - 2.2Good lipophilicity for membrane permeability; allows room for adding polar groups.
H-Bond Donors 2 (Amine)Critical for interacting with residues like Asp/Glu in active sites.
H-Bond Acceptors 2 (Oxazole N/O)The oxazole nitrogen is a weak base (

~0.8), often serving as a kinase hinge binder.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.
The "3-Vector" Diversification Strategy

This molecule allows chemists to grow the molecule in defined vectors:

  • Vector A (Amine): Solubilizing groups or contacts with the solvent front.

  • Vector B (Aryl Bromide): Hydrophobic pocket filling or extending into deep binding clefts.

Synthetic Pathways & Experimental Protocols

Core Synthesis (Retrosynthesis)

The most robust route to 2,4-disubstituted oxazoles involves the condensation of primary amides with


-haloketones.

Representative Protocol: Cornforth Condensation / Hantzsch Synthesis

  • Precursors: 3-Bromobenzamide + 1,3-Dichloroacetone.

  • Mechanism: Cyclocondensation followed by amination.

Protocol 1: Synthesis of the Oxazole Core

Note: This is a generalized high-fidelity protocol adapted for this scaffold.

  • Reagents: 3-Bromobenzamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Toluene/Reflux.

  • Procedure:

    • Dissolve 3-bromobenzamide in toluene. Add 1,3-dichloroacetone.

    • Reflux for 4–6 hours with a Dean-Stark trap to remove water.

    • Intermediate: This yields 4-(chloromethyl)-2-(3-bromophenyl)oxazole.

  • Amination (Delépine Reaction or Gabriel Synthesis):

    • Treat the chloromethyl intermediate with Potassium Phthalimide (1.1 eq) in DMF at 80°C for 4 hours.

    • Precipitate with water, filter, and dry.

    • Deprotection: Reflux with Hydrazine hydrate in Ethanol for 2 hours to release the primary amine.

    • Purification: Acid-base extraction.

Divergent Library Synthesis (The "Split-Pool" Logic)

Once the core (2-(3-Bromophenyl)oxazol-4-yl)methanamine is in hand, it serves as the branch point.

Protocol 2: Parallel Synthesis Workflow

Step A: Amine Functionalization (The "Head")

  • Reaction: Amide Coupling.

  • Conditions: Carboxylic Acid (

    
    -COOH), HATU (1.2 eq), DIPEA (2.0 eq), DMF, RT, 2h.
    
  • Validation: LCMS monitoring for disappearance of amine (

    
    ).
    

Step B: Suzuki-Miyaura Coupling (The "Tail")

  • Reaction: Aryl Bromide substitution.[2][3][4]

  • Conditions: Boronic Acid (

    
    -B(OH)
    
    
    
    ), Pd(dppf)Cl
    
    
    (5 mol%),
    
    
    (2M aq), Dioxane, 90°C, 12h (or Microwave 120°C, 20 min).
  • Note: The bromine handle is robust; it survives the amide coupling conditions of Step A, allowing for sequential functionalization.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis strategy, highlighting how this single building block generates high-complexity libraries.

G cluster_legend Reaction Types Start 3-Bromobenzamide Core (2-(3-Bromophenyl) oxazol-4-yl)methanamine (The Scaffold) Start->Core 1. 1,3-Dichloroacetone 2. Phthalimide/N2H4 Amide Amide Derivative (Target: Kinase Hinge) Core->Amide Path A: R-COOH (HATU coupling) Suzuki Biaryl Intermediate Core->Suzuki Path B: Ar-B(OH)2 (Pd-Catalysis) FinalDrug Dual-Functionalized Lead Compound Amide->FinalDrug Late-Stage Suzuki Coupling Suzuki->FinalDrug Late-Stage Amide Coupling L1 Red: Starting Material L2 Blue: Core Scaffold L3 Green: Final Lead

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the amine and aryl-bromide handles.

Medicinal Chemistry Case Studies

Kinase Inhibition (VEGFR2 / FLT3)

Oxazole-4-methanamine derivatives often function as Type II Kinase Inhibitors .

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Role of the Amine: The methanamine arm extends into the solvent-exposed region or the ribose binding pocket, often derivatized with solubilizing groups (morpholine, piperazine).

  • Role of the Bromophenyl: The 3-bromo position allows coupling to hydrophobic aryl groups that occupy the allosteric "back pocket" (DFG-out conformation).

Anti-Inflammatory Agents (COX-2 / 5-LOX)

2,4-Diaryl oxazoles are established pharmacophores for COX-2 inhibition (e.g., related to Oxaprozin).

  • Strategy: The methanamine is converted to a sulfonamide or urea.

  • SAR Insight: The 3-bromophenyl group is converted via Suzuki coupling to a 4-fluorophenyl or similar moiety to mimic the lipophilic requirements of the COX active site.

Biological Signaling Pathway: Kinase Intervention

The diagram below depicts how a drug derived from this scaffold interrupts the VEGF signaling cascade, a common application for 2-aryloxazoles.

Signaling VEGF VEGF Ligand VEGFR VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation Inhibitor Oxazole-based Inhibitor Inhibitor->VEGFR Competitive Binding (ATP Pocket) AKT AKT / PKB PI3K->AKT eNOS eNOS AKT->eNOS Angio Angiogenesis / Cell Proliferation eNOS->Angio

Caption: Mechanism of action for oxazole-based kinase inhibitors blocking the VEGF-driven angiogenesis pathway.

References

  • Zhang, H. Z., et al. (2018).[5] "Recent advance in oxazole-based medicinal chemistry."[5][6][7] European Journal of Medicinal Chemistry, 144, 444-492.[5] Link

  • Rao, G. K., et al. (2020). "Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors." Molecules, 25(21), 5154. Link

  • Meenakshi, M., et al. (2023).[8] "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors." New Journal of Chemistry, 47, 16589. Link

  • Bostrom, J., et al. (2012). "Oxazoles in Drug Discovery: An Analysis of Their Properties and Application." Journal of Medicinal Chemistry, 55(4), 1817–1830. Link

  • PubChem Compound Summary. (2023). "(2-(3-Bromophenyl)oxazol-4-yl)methanamine." National Center for Biotechnology Information. Link

Sources

Foundational

2,4-Disubstituted Oxazole Ligands: Synthetic Architectures and Therapeutic Frontiers

Executive Summary The 2,4-disubstituted oxazole scaffold represents a privileged structural motif in both medicinal and coordination chemistry, distinct from its thermodynamically more accessible 2,5-isomer. Its unique g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-disubstituted oxazole scaffold represents a privileged structural motif in both medicinal and coordination chemistry, distinct from its thermodynamically more accessible 2,5-isomer. Its unique geometry places substituents at the C2 (between oxygen and nitrogen) and C4 (adjacent to nitrogen) positions, creating a specific vector for non-covalent interactions and metal coordination.

This technical guide dissects the 2,4-disubstituted oxazole moiety, focusing on:

  • Regioselective Synthesis: Overcoming the thermodynamic bias toward 2,5-substitution.

  • Medicinal Utility: Specifically as G-quadruplex (G4) stabilizers (e.g., Telomestatin analogues).

  • Ligand Design: Exploiting the C4-substituent for steric tuning in transition metal catalysis and luminescence.

Part 1: Structural & Electronic Properties

The 2,4- vs. 2,5-Dichotomy

In the oxazole ring, the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation.

  • 2,5-Disubstitution: Often favored in cyclodehydration reactions (e.g., Robinson-Gabriel) due to the stability of the enol intermediate.

  • 2,4-Disubstitution: Structurally critical for macrocyclic natural products. The C4 substituent projects directly alongside the nitrogen lone pair, providing a handle to modulate the steric environment around a coordinated metal center or to enforce planarity in macrocyclic G4 ligands.

Electronic Profile

The oxazole ring is aromatic (6


-electrons). The nitrogen atom acts as a hard 

-donor. In 2,4-disubstituted systems, the C4-substituent can inductively donate electron density to the nitrogen, enhancing its basicity and binding affinity compared to unsubstituted analogues.

Part 2: Advanced Synthetic Methodologies

Achieving high regioselectivity for the 2,4-isomer is the primary synthetic challenge.

Method A: Brønsted Acid-Catalyzed Cyclization (Metal-Free)

A recently developed, high-fidelity approach involves the coupling of


-diazoketones with amides.
  • Mechanism: The reaction proceeds via a protonation of the

    
    -diazoketone to form a diazonium species, followed by nucleophilic attack by the amide oxygen.
    
  • Causality: The use of Trifluoromethanesulfonic acid (TfOH) is critical. It promotes the formation of the key 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate without requiring transition metals, avoiding trace metal contamination in subsequent biological assays.

Method B: Rhodium-Carbenoid Insertion (Telomestatin Route)

For complex natural products like Telomestatin, a Rh(II)-catalyzed reaction of diazocarbonyls with nitriles or amides is employed.

  • Utility: This method allows for the iterative construction of poly-oxazole chains.

  • Constraint: Requires strict anhydrous conditions and expensive catalysts (

    
     or similar).
    
Visualization: Synthetic Pathways

SynthesisPathways Start Precursors Diazo α-Diazoketone Start->Diazo Amide Amide/Thioamide Start->Amide Intermed Intermediate: 2-oxo-2-phenylethyl TfO Diazo->Intermed TfOH (Cat.) - N2 Amide->Intermed Coupling Prod24 2,4-Disubstituted Oxazole Intermed->Prod24 Cyclization (Regioselective) Prod25 2,5-Disubstituted Oxazole (Unwanted) Intermed->Prod25 Thermal Rearrangement

Caption: Regioselective pathway to 2,4-disubstituted oxazoles via TfOH catalysis, avoiding the 2,5-isomer.

Part 3: Medicinal Chemistry – G-Quadruplex Stabilization

The most prominent application of 2,4-disubstituted oxazole chains is in the mimicry of Telomestatin , a potent telomerase inhibitor.

Mechanism of Action

Telomeric DNA contains guanine-rich repeats (


) that fold into G-quadruplexes (G4).
  • Planarity: The macrocyclic arrangement of 2,4-linked oxazoles creates a large, flat aromatic surface.

  • 
    -Stacking:  This surface stacks selectively on the terminal G-quartet of the G4 structure, locking it in place.
    
  • Inhibition: Stabilized G4 structures cannot be unwound by the telomerase enzyme, thereby halting telomere elongation in cancer cells.

Structure-Activity Relationship (SAR)
  • Linkage: The 2,4-linkage is essential for the curvature required to close the macrocycle (approx. 7-8 oxazole units). 2,5-linkages result in linear polymers that cannot circularize effectively.

  • Substituents: Methyl groups at the C4 position (as seen in synthetic derivatives like L2A2-6M(2)OTD ) increase solubility and lock the conformation, enhancing binding affinity (

    
     in the low nM range).
    

Part 4: Coordination Chemistry

In coordination complexes (e.g., with Ir(III), Pt(II), or Cu(II)), the 2,4-disubstituted oxazole acts as an N-donor ligand.

Ligand Design Principles
  • Steric Gating: A substituent at C4 is positioned proximal to the metal center.

    • Effect: This can retard associative ligand exchange mechanisms, increasing the kinetic stability of the complex.

    • Application: In luminescent Ir(III) complexes (cyclometalated), C4 substituents can prevent solvent quenching by shielding the metal center.

  • Electronic Tuning: Electron-donating groups at C2 or C4 raise the energy of the ligand-centered

    
     orbitals, blue-shifting the emission in phosphorescent complexes.
    

Part 5: Experimental Protocols

Protocol 1: Metal-Free Synthesis of 2,4-Disubstituted Oxazoles

Source: Adapted from Luo et al., J. Org.[1] Chem. 2024.[1][2][3] Objective: Synthesis of 2-phenyl-4-methyloxazole derivatives.

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • Benzamide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve

    
    -diazoketone (0.5 mmol) and benzamide (0.6 mmol) in anhydrous DCE (2.0 mL).
    
  • Catalysis: Add TfOH (0.05 mmol) dropwise at

    
     under 
    
    
    
    atmosphere.
  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor via TLC (disappearance of diazo spot).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Appearance of a singlet proton signal at

    
     ppm (oxazole C5-H) in 
    
    
    
    NMR. Absence of broad N-H peaks.
Protocol 2: FRET Melting Assay for G4 Stabilization

Objective: Quantify the stabilizing effect of the ligand on human telomeric G-quadruplex.

Reagents:

  • Oligonucleotide:

    
     (5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3').
    
  • Buffer: 60 mM potassium cacodylate (pH 7.4).

Workflow:

  • Annealing: Dilute oligonucleotide to 400 nM in buffer. Heat to

    
     for 5 min, then cool slowly to RT to form G4 structure.
    
  • Dosing: Add ligand (0.2

    
    M to 10 
    
    
    
    M) to the DNA solution.
  • Measurement: Use a real-time PCR machine or fluorometer. Excitation: 492 nm; Emission: 516 nm.

  • Ramp: Increase temperature from

    
     to 
    
    
    
    at
    
    
    /min.
  • Data Analysis: Determine

    
     (melting temperature) from the first derivative of the fluorescence curve. 
    
    
    
    .
Visualization: G-Quadruplex Binding Mode

GQuadBinding G4 G-Quadruplex (G-Tetrad Surface) Stacking π-π End-Stacking G4->Stacking  Interaction   Ligand 2,4-Oxazole Macrocycle (Planar) Ligand->G4  Docking   Ligand->Stacking Stability Inhibited Unwinding (Telomerase Blocked) Stacking->Stability  Outcome  

Caption: Mechanism of G-quadruplex stabilization by planar 2,4-oxazole macrocycles.

References

  • Luo, M., et al. (2024).[1] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of

    
    -Diazoketones with Amides. The Journal of Organic Chemistry. 
    
  • Shin-ya, K., et al. (2001). Telomestatin, a novel telomerase inhibitor from Streptomyces anulatus. Journal of the American Chemical Society.

  • Sato, H., et al. (2011). Design and Synthesis of Telomestatin Derivatives Containing Methyl Oxazole. Heterocycles.

  • Alfa Chemistry. Oxazole Ligands, Oxazoline Ligands, Thiazole Ligands.

  • Wan, C., et al. (2010).[4] Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of (2-(3-Bromophenyl)oxazol-4-yl)methanamine Scaffolds

Topic: Synthesis protocols for (2-(3-Bromophenyl)oxazol-4-YL)methanamine derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for (2-(3-Bromophenyl)oxazol-4-YL)methanamine derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract & Strategic Value

The 2,4-disubstituted oxazole ring is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for amide bonds and a core scaffold in kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands. The specific derivative (2-(3-bromophenyl)oxazol-4-yl)methanamine represents a high-value "divergent intermediate."

Its strategic value lies in its dual-functional handles:

  • 3-Bromophenyl moiety: Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • 4-Methanamine moiety: Serves as a nucleophilic anchor for library generation via amide coupling, reductive amination, or sulfonylation.

This guide details a robust, scalable 3-step protocol designed to minimize chromatographic purification and maximize safety when handling lachrymatory reagents.

Retrosynthetic Analysis

The most efficient route to the 4-aminomethyl-2-aryloxazole core avoids the unstable 4-formyl intermediate. Instead, we utilize a Modified Hantzsch Cyclization condensing a primary amide with 1,3-dichloroacetone. This installs the chloromethyl handle directly, which is subsequently converted to the primary amine via a Gabriel synthesis to prevent over-alkylation.

Retrosynthesis Target (2-(3-Bromophenyl)oxazol-4-yl)methanamine (Target Scaffold) Inter1 N-((2-(3-Bromophenyl)oxazol-4-yl)methyl)phthalimide (Protected Amine) Target->Inter1 Hydrazinolysis (Deprotection) Inter2 4-(Chloromethyl)-2-(3-bromophenyl)oxazole (Electrophilic Core) Inter1->Inter2 Gabriel Synthesis (Nucleophilic Sub.) SM 3-Bromobenzamide + 1,3-Dichloroacetone Inter2->SM Hantzsch Cyclization (Condensation)

Figure 1: Retrosynthetic disconnection strategy highlighting the 3-step linear sequence.

Detailed Experimental Protocols

Step 1: Cyclization to 4-(Chloromethyl)-2-(3-bromophenyl)oxazole

Objective: Construct the oxazole core while installing the chloromethyl handle. Critical Safety Note: 1,3-Dichloroacetone is a severe lachrymator (tear gas agent) and blister agent. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

Materials:
  • 3-Bromobenzamide (1.0 eq)

  • 1,3-Dichloroacetone (1.2 eq)

  • Toluene (Solvent, 5 mL/mmol)

  • Conc. Sulfuric Acid (Catalytic, 0.1 eq) or p-TsOH

Protocol:
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Bromobenzamide (20.0 g, 100 mmol) in Toluene (500 mL).

  • Addition: Add 1,3-Dichloroacetone (15.2 g, 120 mmol). Note: If 1,3-DCA is solid, add as a powder; if liquid/melted, add via syringe.

  • Catalysis: Add 2-3 drops of concentrated H₂SO₄ or p-TsOH (100 mg).

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Use a Dean-Stark trap if possible to remove water, driving the equilibrium forward.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The amide spot (polar) should disappear, replaced by a less polar UV-active spot (oxazole).

  • Workup: Cool to room temperature. The reaction mixture may darken.

    • Evaporate Toluene under reduced pressure.

    • Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize acid and remove unreacted DCA.

    • Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or Hexane/EtOAc.

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.

Step 2: Nucleophilic Substitution (Gabriel Synthesis)

Objective: Convert the reactive alkyl chloride to a protected amine (phthalimide) to prevent polymerization or over-amination.

Materials:
  • 4-(Chloromethyl)-2-(3-bromophenyl)oxazole (from Step 1)

  • Potassium Phthalimide (1.1 eq)

  • DMF (Dimethylformamide, anhydrous, 3 mL/mmol)

  • Potassium Carbonate (0.5 eq, optional buffer)

Protocol:
  • Setup: Dissolve the Chloromethyl oxazole (13.6 g, 50 mmol) in anhydrous DMF (150 mL).

  • Addition: Add Potassium Phthalimide (10.2 g, 55 mmol) in one portion.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] S_N2 displacement. The solution will become cloudy as KCl precipitates.

  • Workup:

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate out as a white solid.

    • Filter the solid and wash copiously with water to remove DMF.

    • Wash with a small amount of cold ethanol.

  • Drying: Vacuum dry at 50°C.

    • Expected Yield: 85–90%[1]

    • Checkpoint: ¹H NMR should show the disappearance of the CH₂Cl peak (~4.5 ppm) and appearance of the phthalimide aromatic protons (~7.8 ppm) and the shifted CH₂-N peak (~4.8 ppm).

Step 3: Deprotection to (2-(3-Bromophenyl)oxazol-4-yl)methanamine

Objective: Liberate the primary amine.

Materials:
  • Phthalimide intermediate (from Step 2)

  • Hydrazine Hydrate (5.0 eq)

  • Ethanol (10 mL/mmol)

Protocol:
  • Setup: Suspend the Phthalimide intermediate (15.0 g, ~39 mmol) in Ethanol (400 mL).

  • Cleavage: Add Hydrazine Hydrate (9.8 g, ~195 mmol, 80% aqueous solution).

  • Reaction: Reflux for 2–4 hours.

    • Observation: The reaction will initially clear, then a heavy white precipitate (phthalhydrazide byproduct) will form.

  • Workup:

    • Cool to room temperature.[7]

    • Acidification: Carefully add 2M HCl until pH < 2. This solubilizes the amine as the hydrochloride salt and keeps phthalhydrazide insoluble.

    • Filter off the white phthalhydrazide solid.

    • Neutralization: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with 2M NaOH (pH > 10).

    • Extraction: Extract with DCM (3 x 100 mL).

    • Dry (Na₂SO₄) and concentrate to give the free amine.

  • Storage: Store as the HCl salt (precipitate from ether/HCl) for long-term stability.

    • Expected Yield: 80–85%

Key Data Summary

ParameterStep 1: CyclizationStep 2: SubstitutionStep 3: Deprotection
Reagents 3-Br-Benzamide + 1,3-DCAChloromethyl-Ox + K-PhthalimidePhthalimide-Ox + N₂H₄
Solvent Toluene (Reflux)DMF (90°C)Ethanol (Reflux)
Time 12–16 h4–6 h2–4 h
Yield (Target) 70%88%82%
Critical Hazard Lachrymator (DCA) IrritantHydrazine (Carcinogen/Toxic)
Purification Recrystallization (EtOH)Precipitation (Water)Acid/Base Extraction

Derivatization Strategies (Divergent Synthesis)

This scaffold is designed for parallel synthesis. The order of operations is critical for library generation.

Derivatization cluster_Amine Path A: Amine Functionalization cluster_Bromo Path B: Aryl Coupling Core Core Scaffold (Br / NH2) Amide Amide Coupling (R-COOH / HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd) Core->Buchwald

Figure 2: Divergent synthesis pathways. Path A modifies the "tail" (solubility/binding), while Path B modifies the "head" (selectivity/potency).

  • Recommendation: Perform Path A (Amine functionalization) beforePath B (Suzuki coupling) . The free amine can poison Palladium catalysts. If Suzuki is required first, keep the amine protected as the phthalimide or Boc-protect it immediately after Step 3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete dehydration or polymerization of DCA.Ensure high temperature (reflux toluene) and use a Dean-Stark trap. Add DCA in slight excess (1.2–1.5 eq).
Sticky Solid in Step 2 DMF retention.Wash the precipitate thoroughly with water, then cold methanol. Recrystallize from EtOH if necessary.
Incomplete Deprotection (Step 3) Insufficient Hydrazine or time.Increase Hydrazine to 10 eq. Ensure vigorous reflux. If problem persists, switch to Methylamine (40% aq) cleavage.
Pd Catalyst Death (Derivatization) Free amine coordination.Use Boc-protection on the amine before attempting Suzuki coupling.

References

  • Hantzsch Synthesis of Oxazoles

    • Mechanistic Basis: The reaction of amides with

      
      -haloketones.[7][8]
      
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 581 (1955). Link

  • Gabriel Synthesis Protocol

    • Standard Procedure: Synthesis of primary amines via phthalimide.[3]

    • Source: Master Organic Chemistry, "The Gabriel Synthesis". Link

  • Synthesis of 4-(Chloromethyl)

    • Specific Reagents: Use of 1,3-dichloroacetone with benzamides.
    • Source: Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives", 2023. Link

  • Suzuki Coupling on Bromophenyl-Oxazoles

    • Conditions: Pd(PPh3)4 / K2CO3 protocols for phenyl-oxazole systems.
    • Source: ResearchGate, "Suzuki coupling of imine with arylboronic acids". Link

  • Safety Data (1,3-Dichloroacetone)

    • Handling: Severe lachrym
    • Source: PubChem Compound Summary. Link

Sources

Application

High-Efficiency Amide Coupling of Oxazol-4-yl Methanamine

Executive Summary Oxazol-4-yl methanamine is a high-value building block in medicinal chemistry, often used to introduce polarity and metabolic stability into drug candidates.[1][2] However, its deployment in amide coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazol-4-yl methanamine is a high-value building block in medicinal chemistry, often used to introduce polarity and metabolic stability into drug candidates.[1][2] However, its deployment in amide coupling reactions presents distinct challenges compared to standard benzylamines.[3] The oxazole ring renders the scaffold sensitive to strong acids and prone to competitive nucleophilic attacks at the ring nitrogen under forcing conditions. This guide outlines optimized protocols using HATU and T3P® (Propylphosphonic anhydride) to maximize yield while preserving ring integrity.[3]

Chemical Reactivity & Strategic Analysis

Nucleophilicity and pKa Considerations

Unlike benzylamine (pKa ~9.3), the oxazol-4-yl group is electron-withdrawing.[1][3] This lowers the pKa of the exocyclic amine to approximately 8.5–8.8 .

  • Implication: The amine is less basic, reducing the risk of salt formation with weak acids, but it is also slightly less nucleophilic. It requires highly active esters (e.g., OAt/OBt esters from HATU) for rapid conversion.[3]

Stability Profile (The "Achilles' Heel")

The oxazole ring is a 1,3-azole with significant dienic character.[3]

  • Acid Sensitivity: Unlike thiazoles, oxazoles are prone to ring hydrolysis under strongly acidic aqueous conditions (e.g., 1M HCl washes), leading to ring opening and formation of acyclic dicarbonyl byproducts.[3]

  • Ring Acylation: In the presence of highly reactive electrophiles (e.g., acid chlorides) and excess base, the ring nitrogen (N3) can compete as a nucleophile, leading to N-acylated oxazolium species that rapidly decompose.

Strategic Decision Matrix

Use the following logic to select your coupling method:

CouplingStrategy Start Start: Select Coupling Method Scale Scale of Reaction? Start->Scale AcidType Carboxylic Acid Type? Scale->AcidType < 100 mg T3P Protocol B: T3P® (Scale-up, Easy Workup) Scale->T3P > 1 gram HATU Protocol A: HATU (High Yield, Discovery Scale) AcidType->HATU Standard/Heterocyclic AcidCl Protocol C: Acid Chloride (Sterically Hindered Only) AcidType->AcidCl Bulky/Unreactive

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate steric demand.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best for: Milligram-scale synthesis, library generation, and valuable intermediates.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxazol-4-yl methanamine HCl salt (1.1 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[3] Stir at Room Temperature (RT) for 5–10 minutes .

    • Why? Pre-activation ensures the formation of the active ester before the amine is exposed to potential side reactions.

  • Amine Addition: In a separate vial, dissolve Oxazol-4-yl methanamine HCl (1.1 equiv) in minimal DMF with DIPEA (1.5 equiv). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][3][4][5]

    • Note: A color change to yellow/orange is typical for HATU byproducts.[3]

  • Workup (Critical):

    • Dilute with Ethyl Acetate (EtOAc).[3][4]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid/HATU byproducts).[3]

    • Wash 2: 10% Citric Acid or saturated NH₄Cl.[3]

      • WARNING: Do NOT use 1N HCl.[3] Strong mineral acids can hydrolyze the oxazole ring during extraction.[3]

    • Wash 3: Brine.[3][4]

    • Dry over Na₂SO₄, filter, and concentrate.[3][6][7]

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), avoiding toxic byproducts, and ease of purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxazol-4-yl methanamine HCl salt (1.1 equiv)[1]

  • T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid, Amine HCl salt, and Solvent (EtOAc, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).[3] Cool to 0°C if the acid is prone to epimerization; otherwise, RT is acceptable.[3]

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Mechanism:[1][8][9][10][11][12][13] T3P acts as a water scavenger and activates the acid in situ. The byproduct is a water-soluble phosphonate.[1][3]

  • Workup:

    • Add water directly to the reaction mixture.[3]

    • Separate layers.[3][4] The organic layer contains the product.[7][14]

    • Wash organic layer with 10% Citric Acid, then NaHCO₃, then Brine.[3]

    • Advantage:[1][3][4][9][15] T3P byproducts wash away completely in water, often rendering column chromatography unnecessary.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Decomposition Acidic workup hydrolyzed the ring.[1]Switch from 1N HCl to 10% Citric Acid or Sat. NH₄Cl for the acidic wash step.[3]
Ring Acylation (Imidazolium species) Excess highly reactive electrophile (Acid Chloride) used with insufficient steric hindrance.[3]Switch to Protocol A (HATU) or Protocol B (T3P) to modulate reactivity. Avoid Acid Chlorides unless necessary.[3]
Incomplete Conversion Amine HCl salt not fully neutralized.[3]Ensure DIPEA is ≥ 3.0 equivalents (1 eq to neutralize HCl, 1 eq for reaction, 1 eq excess).[3]
Epimerization (Chiral Acids) High basicity or over-activation.[3]Use T3P with Pyridine at 0°C. T3P is known for the lowest epimerization rates among coupling agents.[3]

Mechanistic Visualization

The following diagram illustrates the critical "Safe Pathway" (Amide formation) versus the "Risk Pathway" (Ring degradation) that researchers must navigate.

ReactionPathways Start Oxazol-4-yl methanamine Intermediate Tetrahedral Intermediate Start->Intermediate Exocyclic NH2 Attack (Major Path) SideReaction Ring N-Acylation (Unstable) Start->SideReaction Ring N Attack (If excess acid chloride) ActivatedAcid Activated Acid (HATU/T3P) ActivatedAcid->Intermediate Product Target Amide Intermediate->Product -H+ Hydrolysis Ring Opening (Dicarbonyls) Product->Hydrolysis Strong Acid Wash (pH < 2) SideReaction->Hydrolysis Rapid decomp.

Figure 2: Reaction pathways highlighting the stability risks of the oxazole ring during coupling and workup.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.[3] Link[1]

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[3] Link

  • Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[3] (Discusses oxazole stability and synthesis). Link[1]

  • Archimica. (2010).[3] T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[10] Application Note. (Documenting T3P advantages for heterocycles). Link

Sources

Method

Application Note: Strategic Functionalization of Bromo-Oxazoles in Medicinal Chemistry

Introduction & Structural Analysis[1][2] The oxazole ring is a "chemical chameleon" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors), antibiotics, and natural products....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2]

The oxazole ring is a "chemical chameleon" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors), antibiotics, and natural products. However, functionalizing bromo-oxazoles is notoriously difficult due to the ring's electronic bias. The electron-rich oxygen and electron-deficient nitrogen create a push-pull system that makes the ring susceptible to ring-opening under harsh basic conditions and catalyst poisoning during metal-mediated couplings.

This guide provides validated protocols for transforming bromo-oxazoles via Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Lithium-Halogen exchange , with a specific focus on overcoming the "heteroaryl toxicity" that often kills catalytic cycles.

Reactivity Hotspots

Understanding the electronic landscape is prerequisite to success. The position of the bromine (C2, C4, or C5) dictates the synthetic strategy.

  • C2-Position: Most electron-deficient (acidic). Prone to nucleophilic attack and ring-opening (the "Bermuda Triangle" of oxazole chemistry).

  • C4-Position: Least reactive to SEAr; behaves similarly to unactivated pyridines.

  • C5-Position: Most nucleophilic; amenable to direct arylation but bromo-substituents here are stable enough for cross-coupling.

OxazoleReactivity Oxazole Oxazole Scaffold C2 C2-Position (Most Acidic/Electrophilic) High Risk: Ring Opening Oxazole->C2 C4 C4-Position (Chemically Inert) Requires High Energy Oxazole->C4 C5 C5-Position (Nucleophilic) Stable to Base Oxazole->C5

Figure 1: Reactivity profile of the oxazole nucleus.[1][2] C2 requires cryogenic handling or mild bases; C5 is the most robust position.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[5][6]

Challenge: The oxazole nitrogen can coordinate to Pd(II), arresting the catalytic cycle. Standard bases (NaOH) can hydrolyze the ring. Solution: Use of sterically demanding phosphine ligands (e.g., XPhos, SPhos) and mild, non-nucleophilic bases.

Reagents & Equipment[5][7]
  • Substrate: 2-Bromooxazole or 5-Bromooxazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (for robust substrates)

  • Base: K₃PO₄ (2.0 M aq) or Cs₂CO₃ (solid)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic substrates)

Step-by-Step Protocol
  • Degassing (Critical): Charge a microwave vial or round-bottom flask with the bromo-oxazole, boronic acid, and solid base. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) rapidly against a positive pressure of inert gas.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes (Preferred for C2-bromooxazoles to minimize thermal exposure time).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Oxazoles are often polar; consider 0–10% MeOH in DCM if EtOAc/Hexane fails.

Optimization Matrix (Suzuki)
VariableStandard Condition"Rescue" Condition (Low Yield)
Ligand PPh₃ / dppfXPhos or SPhos (prevents N-coordination)
Base K₂CO₃K₃PO₄ (anhydrous) or KF (mild)
Solvent Dioxane/H₂On-Butanol (improves solubility of polar oxazoles)

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][8][9]

Challenge: Bromo-oxazoles are electron-rich enough to make oxidative addition slow, yet the nitrogen poisons the catalyst. Solution: Use Pd-G3/G4 precatalysts containing dialkylbiaryl phosphine ligands (BrettPhos, RuPhos).

Reagents
  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) - Use Cs₂CO₃ if substrate has esters/nitriles.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous)

Step-by-Step Protocol
  • Pre-drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

  • Charge: Add Pd-precatalyst, bromo-oxazole, amine (1.2 equiv), and base inside a glovebox or under strict Schlenk technique.

  • Solvent: Add anhydrous dioxane.

  • Activation: Heat to 90–100°C.

    • Monitoring: Check LCMS at 1 hour. If conversion <10%, raise temp to 110°C.

  • Quench: Dilute with EtOAc, wash with water.

    • Warning: Oxazole-amines are prone to oxidation; store under inert atmosphere.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Challenge: The "Ring Dance." Lithiated oxazoles (especially at C2) are in equilibrium with their acyclic isocyanide valence tautomers. If the temperature rises above -50°C, the ring opens irreversibly.

RingOpening BromoOx 2-Bromooxazole LithioOx 2-Lithiooxazole (-78°C) BromoOx->LithioOx n-BuLi OpenChain Acyclic Isocyanide (> -50°C) LithioOx->OpenChain Warm up Trapped Functionalized Oxazole (E-Ox) LithioOx->Trapped Electrophile (E+)

Figure 2: The thermal instability of 2-lithiooxazole. Strict temperature control is mandatory.

Protocol
  • Cryogenics: Cool a solution of 2-bromooxazole in anhydrous THF/Et₂O (1:1) to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Wait time: Stir for exactly 15–20 minutes. Do not over-stir.

  • Trapping: Add the electrophile (DMF, CO₂, TMSCl) neat or in THF solution rapidly.

  • Warm-up: Allow the reaction to warm to 0°C only after the electrophile has been added and stirred for 30 minutes at -78°C.

  • Quench: Sat. NH₄Cl solution.

Troubleshooting & Data Summary

Comparative Yields by Method (Internal Benchmarking)
Reaction TypePositionCatalyst SystemTypical YieldMajor Side Product
Suzuki C2-BrPd(dppf)Cl₂ / Na₂CO₃45-60%Hydrolysis (Ring opening)
Suzuki C2-BrPd-XPhos G3 / K₃PO₄ 85-92% Protodehalogenation
Suzuki C5-BrPd(PPh₃)₄ / K₂CO₃70-80%Homocoupling
Buchwald C2-BrPd(OAc)₂ / BINAP<10%N-coordination complex
Buchwald C2-BrBrettPhos Pd G3 78% Reduced arene
Common Failure Modes
  • Black Precipitate (Palladium Black): Indicates ligand dissociation.

    • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4) which releases active Pd(0) slowly.

  • Ring Opening (Suzuki):

    • Fix: Switch base from Carbonate/Hydroxide to Phosphate (K₃PO₄) or Fluoride (CsF).

  • Incomplete Exchange (Li-Hal):

    • Fix: Ensure reagents are anhydrous. Use t-BuLi (2 equiv) if n-BuLi is too slow, but handle with extreme caution.

References

  • Review of Oxazole Chemistry

    • Jones, G. (2002). Oxazoles.[2][3][4][5][6] In Comprehensive Heterocyclic Chemistry II. Elsevier.

    • DOI:

  • Regioselective Functionalization

    • Verrier, C., et al. (2010). Direct Arylation of Oxazoles. Journal of the American Chemical Society.[7][8]

    • Source:

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • DOI:

  • Lithium-Halogen Exchange Stability

    • Hodges, J. C., et al. (1991). Lithiation of oxazoles: A study of the ring-opening equilibrium. Journal of Organic Chemistry.
    • Source:

  • Suzuki Coupling Optimization

    • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
    • Source:

Sources

Application

Strategic Synthesis of Oxazole-Based Peptidomimetics via Methanamine Linkers

Application Note: OX-PEP-2024-05 Executive Summary This guide details the synthesis of oxazole-based peptidomimetics, specifically focusing on the integration of methanamine (aminomethyl, ) linkers . While the oxazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: OX-PEP-2024-05

Executive Summary

This guide details the synthesis of oxazole-based peptidomimetics, specifically focusing on the integration of methanamine (aminomethyl,


) linkers . While the oxazole ring introduces rigidity and acts as a hydrogen bond acceptor (mimicking the carbonyl of a peptide bond), the methanamine linker serves as a flexible, hydrolytically stable isostere for the amide bond. This combination allows for the precise modulation of secondary structure (e.g., 

-turn mimics) and improved pharmacokinetic profiles (protease resistance).

The protocol is divided into two phases:

  • Scaffold Synthesis: Construction of the chiral oxazole core from serine/threonine derivatives via the Wipf-Miller cyclodehydration method.

  • Linker Installation: Conversion of the oxazole C-terminus to a methanamine linker via reductive amination.

Strategic Retro-Analysis

The synthesis is designed to preserve chiral integrity derived from the starting amino acids. The oxazole is generated in situ within the peptide backbone or as a building block.

  • The Challenge: Direct coupling of oxazoles often leads to racemization.

  • The Solution: We utilize the Oxidative Cyclization of

    
    -Hydroxy Amides . This route uses mild dehydrating agents (DAST or Deoxo-Fluor) followed by base-mediated oxidation, minimizing stereochemical erosion.
    
  • The Linker: The methanamine linkage is established by reducing the oxazole-4-carboxylate to an aldehyde, followed by reductive amination with the N-terminus of the subsequent residue.

Synthetic Workflow Diagram

OxazoleSynthesis Figure 1: Strategic workflow for oxazole-methanamine peptidomimetic synthesis. Start N-Protected Serine/Threonine Amide β-Hydroxy Amide Start->Amide Coupling Oxazoline Oxazoline Intermediate Amide->Oxazoline Cyclodehydration (DAST/Deoxo-Fluor) Oxazole Oxazole Ester Oxazoline->Oxazole Oxidation (DBU/CCl4 or MnO2) Aldehyde Oxazole Aldehyde Oxazole->Aldehyde Reduction (DIBAL-H) Final Methanamine Peptidomimetic Aldehyde->Final Reductive Amination (NaBH(OAc)3)

Detailed Experimental Protocols
Phase 1: Synthesis of the Oxazole Core (Wipf-Miller Protocol)

This phase converts a Serine-containing dipeptide or amino acid ester into the oxazole building block.[1]

Reagents Required:

  • N-Protected Serine methyl ester (e.g., Cbz-Ser-OMe or Boc-Ser-OMe).

  • Diethylaminosulfur trifluoride (DAST ) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ).[1]

  • Bromotrichloromethane (

    
    ) or activated 
    
    
    
    .
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ).

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Cyclodehydration to Oxazoline:

    • Dissolve the N-protected

      
      -hydroxy amide (1.0 equiv) in anhydrous DCM (
      
      
      
      ) under Argon.
    • Cool to

      
      .
      
    • Add DAST (1.1 equiv) dropwise. Caution: DAST reacts violently with water.

    • Stir for 1 hour at

      
      , then add solid 
      
      
      
      (2.0 equiv).
    • Allow to warm to room temperature (RT).

    • Checkpoint: Verify oxazoline formation by TLC. The product is usually less polar than the starting material.

    • Workup: Pour into saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.
  • Oxidation to Oxazole:

    • Resuspend the crude oxazoline in anhydrous DCM (

      
      ).
      
    • Cool to

      
      .
      
    • Add DBU (2.0 equiv) followed by

      
        (2.0 equiv).
      
    • Stir at

      
       for 2–4 hours.
      
    • Mechanism:[2][3][4][5] DBU promotes elimination of HBr after bromination, aromatizing the ring.

    • Purification: Silica gel flash chromatography (typically Hexanes/EtOAc).

Table 1: Comparison of Oxidative Conditions

Oxidant SystemConditionsYield (Typical)Notes

/ DBU

, 2h
70–85%Standard Wipf protocol. Mild, preserves chirality.[1]

(Activated)
Reflux Benzene50–65%Heterogeneous, requires high temp. Good for acid-sensitive groups.

/ DBU
RT to Reflux60–75%Alternative if halogenated solvents are restricted.
Phase 2: Installation of the Methanamine Linker

Once the oxazole ester is secured, the ester moiety is converted into a methanamine linker (


) to couple the next residue.

Reagents Required:

  • Diisobutylaluminum hydride (DIBAL-H ).

  • Sodium triacetoxyborohydride (

    
     ).
    
  • Acetic Acid (glacial).

  • Amine component (Next amino acid ester or amine building block).

Step-by-Step Protocol:

  • Reduction to Oxazole-Aldehyde:

    • Dissolve Oxazole-4-carboxylate (1.0 equiv) in anhydrous DCM/Toluene (1:1).

    • Cool to

      
      .
      
    • Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 20 min.

    • Stir for 1 hour. Critical: Do not over-reduce to the alcohol. If over-reduction occurs, re-oxidize using Dess-Martin Periodinane.

    • Quench: Add Methanol (

      
      ) followed by saturated Rochelle’s salt solution. Stir vigorously until layers separate.
      
  • Reductive Amination (Linker Formation):

    • Dissolve the Oxazole-Aldehyde (1.0 equiv) and the Amine Partner (

      
       equiv) in 1,2-Dichloroethane (DCE) or DCM.
      
    • Add catalytic Acetic Acid (

      
       drops) to adjust pH to 
      
      
      
      .
    • Stir for 30 minutes to allow imine formation.

    • Add

      
        (1.5 equiv) in one portion.
      
    • Stir at RT for 12–16 hours.

    • Workup: Quench with saturated

      
      . Extract with DCM.
      
    • Purification: Flash chromatography (often requires

      
       MeOH in DCM due to amine polarity).
      
Mechanistic Insight: Reductive Amination

The choice of


  is critical. It is mild enough not to reduce the aldehyde directly but effectively reduces the protonated iminium ion formed between the oxazole-aldehyde and the amine.

Mechanism Figure 2: Mechanism of selective reductive amination. Aldehyde Oxazole-CHO Iminium Iminium Ion [Ox-CH=NH-R']+ Aldehyde->Iminium + Amine / H+ (-H2O) Amine H2N-R' Amine->Iminium Product Methanamine Linker Ox-CH2-NH-R' Iminium->Product Selective Reduction Hydride NaBH(OAc)3 (Hydride Donor) Hydride->Product H- transfer

[6]

Quality Control & Validation

To ensure the integrity of the peptidomimetic, the following QC parameters must be met:

  • NMR Spectroscopy (

    
    ): 
    
    • Oxazole Proton: Look for the characteristic singlet at

      
       (C2-H) or 
      
      
      
      (C5-H if C4 substituted).
    • Methanamine Linker: The diastereotopic protons of the

      
       bridge typically appear as a multiplet or doublet of doublets around 
      
      
      
      .
  • Chiral HPLC:

    • Compare the product against a racemate standard (synthesized via non-stereoselective coupling) to quantify enantiomeric excess (

      
      ). Acceptable 
      
      
      
      .
  • LC-MS:

    • Verify the molecular weight.[5] The reduction of the amide (

      
      ) to methanamine (
      
      
      
      ) results in a mass difference of
      
      
      relative to the parent peptide bond.
Troubleshooting Guide
  • Problem: Low yield in the DAST cyclization step.

    • Solution: Ensure the reaction is strictly anhydrous. Old DAST releases HF; use fresh reagent or Deoxo-Fluor, which is more thermally stable.

  • Problem: Racemization of the

    
    -center.
    
    • Solution: Avoid strong bases during the coupling of the initial amide. During oxidation, keep the temperature at

      
       and do not exceed 2 hours with DBU.
      
  • Problem: Over-reduction of aldehyde to alcohol.

    • Solution: Perform the reaction at

      
       and monitor strictly by TLC. Alternatively, reduce fully to the alcohol and re-oxidize with Dess-Martin Periodinane (DMP) for better control.
      
References
  • Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][6] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Singh, M. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686.

Sources

Method

Application Note: (2-(3-Bromophenyl)oxazol-4-YL)methanamine as a Kinase Inhibitor Scaffold

Executive Summary This guide details the application of (2-(3-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885273-40-5) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While oxazoles are establi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (2-(3-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885273-40-5) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While oxazoles are established pharmacophores in FDA-approved drugs (e.g., Tivozanib), this specific building block offers a unique "dual-vector" geometry. It allows medicinal chemists to simultaneously probe the ATP-binding hinge region (via the methanamine linker) and the hydrophobic back-pocket (via the 3-bromophenyl handle).

This document provides a comprehensive workflow for utilizing this scaffold, from structural rationale to synthetic derivatization and biochemical screening.[1]

Structural Rationale & Binding Mode

The utility of (2-(3-Bromophenyl)oxazol-4-yl)methanamine lies in its ability to mimic the adenine ring of ATP while providing orthogonal vectors for chemical expansion.

Pharmacophore Analysis
  • Oxazole Core: Acts as a spacer and potential H-bond acceptor. In many kinase crystal structures, the oxazole ring facilitates

    
     stacking with the gatekeeper residue or the catalytic loop.
    
  • 4-Methanamine (

    
     Vector):  The primary amine is the critical "anchor point." When acylated (converted to an amide/urea), the resulting NH group typically serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu/Leu residues).
    
  • 3-Bromophenyl (

    
     Vector):  The bromine atom is positioned to project into the hydrophobic "back pocket" (Pocket II) or the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out). It serves as a pre-installed handle for Palladium-catalyzed cross-coupling.
    
Visualization of Scaffold Utility

The following diagram illustrates the strategic design logic for this scaffold.

ScaffoldLogic Scaffold (2-(3-Bromophenyl)oxazol-4-yl)methanamine (Core Scaffold) Amine 4-Methanamine (-CH2NH2) Scaffold->Amine Vector 1 Bromo 3-Bromophenyl (-Br) Scaffold->Bromo Vector 2 Hinge Hinge Region Interaction (ATP Adenine Mimic) Amine->Hinge Derivatize via Amide Coupling BackPocket Hydrophobic Back Pocket (Selectivity Filter) Bromo->BackPocket Derivatize via Suzuki Coupling Library Focused Library Generation (SAR Expansion) Hinge->Library BackPocket->Library

Figure 1: Strategic vectors for SAR expansion using the oxazole-methanamine scaffold.

Chemical Derivatization Protocols

To transform the scaffold into a potent inhibitor, sequential functionalization is required. The recommended workflow prioritizes Amide Coupling (to establish hinge binding) followed by Suzuki-Miyaura Coupling (to tune selectivity).

Protocol A: Hinge-Binder Installation (Amide Coupling)

This step converts the methanamine into an amide, creating the essential H-bond donor motif.

Reagents:

  • Scaffold: (2-(3-Bromophenyl)oxazol-4-yl)methanamine (1.0 eq)

  • Carboxylic Acid (

    
    ): Heteroaromatic acids (e.g., Pyridine-3-carboxylic acid) are preferred for kinase affinity (1.1 eq).
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Add the Scaffold (1.0 eq) to the reaction mixture.

  • Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Selectivity Tuning (Suzuki Cross-Coupling)

This step replaces the bromine with an aryl/heteroaryl group to fill the hydrophobic pocket.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Boronic Acid/Ester (

    
    ): (1.5 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial, combine the Intermediate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (5 mol%).
    
  • Add 1,4-Dioxane and 2M

    
     (ratio 4:1 v/v).
    
  • Purge with Nitrogen/Argon for 5 minutes.

  • Reaction: Heat to 90°C (conventional) or 110°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, concentrate, and purify via Preparative HPLC.

Biological Screening: Kinase Selectivity Profiling

Once the library is synthesized, compounds must be screened. We recommend a FRET-based competition assay (e.g., LanthaScreen™) to determine


 values and binding modes.
Experimental Workflow

The following diagram outlines the screening logic to differentiate Type I (ATP-competitive) from Type II (Allosteric) inhibitors.

ScreeningWorkflow Compound Synthesized Inhibitor PrimaryScreen Primary Screen (10 µM) Panel: VEGFR2, p38, SRC Compound->PrimaryScreen Hit Hit Identification (>50% Inhibition) PrimaryScreen->Hit Active IC50 Dose Response (IC50) ATP @ Km Hit->IC50 ModeOfAction Mode of Action Study Vary [ATP] IC50->ModeOfAction Type1 Type I Inhibitor (IC50 increases w/ ATP) ModeOfAction->Type1 Type2 Type II Inhibitor (IC50 stable/mixed) ModeOfAction->Type2

Figure 2: Screening workflow to classify inhibitor mechanism.

Quantitative Data Template

Use the table below to organize structure-activity relationship (SAR) data.

Compound IDR1 (Hinge Binder)R2 (Hydrophobic Tail)VEGFR2 IC50 (nM)p38 IC50 (nM)Selectivity Ratio
OXZ-001 Pyridin-3-yl3-Bromophenyl (Parent)>10,0005,400N/A
OXZ-002 Pyridin-3-yl3'-Fluoro-biphenyl4589020x
OXZ-003 1H-Indazol-5-yl3'-Methoxy-biphenyl121,200100x

Critical Considerations & Troubleshooting

  • Regioselectivity: The bromine on the phenyl ring is stable under standard amide coupling conditions (Protocol A). Do not reverse the order (Suzuki first) unless the boronic acid contains sensitive amines that might interfere with the HATU coupling.

  • Solubility: The oxazole-methanamine scaffold is moderately lipophilic (

    
    ). If precipitation occurs during biological assays, ensure DMSO concentration is <1% and consider adding 0.01% Triton X-100 to the assay buffer.
    
  • Oxidation: The methanamine is stable, but avoid prolonged exposure to strong oxidants which could attack the oxazole ring.

References

  • Oxazole Scaffold in Kinase Inhibitors

    • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2025).[2][3] National Institutes of Health.

  • Kinase Inhibitor Design Principles

    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[4][5] (2023).[5][6] MDPI.

  • Building Block Data

    • (2-(3-Bromophenyl)oxazol-4-yl)methanamine Product Page. Fluorochem.
  • Related Scaffold SAR (VEGFR)

    • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[3] (2025).[2][3] RSC Publishing.

Sources

Application

Application Note: Buchwald-Hartwig Amination of (2-(3-Bromophenyl)oxazol-4-yl)methanamine

Executive Summary This application note details the protocol for the palladium-catalyzed amination of (2-(3-Bromophenyl)oxazol-4-yl)methanamine . This substrate presents a classic "wolf in sheep's clothing" challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed amination of (2-(3-Bromophenyl)oxazol-4-yl)methanamine . This substrate presents a classic "wolf in sheep's clothing" challenge in medicinal chemistry: it contains both an electrophilic handle (aryl bromide) and a nucleophilic tether (primary aliphatic amine).

Attempting a direct Buchwald-Hartwig coupling on the unprotected substrate will result in uncontrolled oligomerization (self-coupling). Therefore, this guide prioritizes a Protection-Coupling-Deprotection (PCD) strategy to ensure high fidelity and yield. We utilize RuPhos Pd G4 and BrettPhos Pd G4 precatalysts, which represent the current state-of-the-art for ensuring complete conversion of deactivated or heteroaryl-substituted aryl bromides.

Strategic Analysis: The Bifunctional Paradox

The Chemoselectivity Challenge

The substrate contains two reactive sites relevant to Pd-catalysis:

  • Site A (Electrophile): The meta-bromophenyl ring. This is the target for functionalization.

  • Site B (Nucleophile): The pendant primary methanamine (

    
    ).
    

In a standard Buchwald-Hartwig reaction mixture containing an external amine (


) and a Pd catalyst, Site B  competes with 

for the oxidatively added Pd(II)-Ar species. Because intramolecular reactions (or intermolecular self-couplings) often benefit from pre-organization or local concentration effects, the unprotected substrate acts as a "poison" to the desired reaction pathway, leading to insoluble polymers.
The Solution: Orthogonal Protection

To isolate the reactivity of the aryl bromide, the aliphatic amine must be masked. The tert-butyloxycarbonyl (Boc) group is the optimal choice due to its orthogonality to the basic conditions of the Buchwald-Hartwig coupling and its facile removal under acidic conditions.

Workflow Logic (Visualization)

G Substrate (2-(3-Bromophenyl)oxazol-4-yl)methanamine (Bifunctional) Decision Is Amine Protected? Substrate->Decision Direct Direct Coupling Decision->Direct No Protect Step 1: Boc Protection ((Boc)2O, TEA) Decision->Protect Yes (Recommended) Fail Polymerization / Self-Coupling (Low Yield) Direct->Fail High Risk Intermediate N-Boc Protected Intermediate Protect->Intermediate Coupling Step 2: Buchwald-Hartwig (Pd G4, Ext. Amine) Intermediate->Coupling Product_Prot Coupled Product (Protected) Coupling->Product_Prot Deprotect Step 3: Deprotection (TFA or HCl) Product_Prot->Deprotect Final Final Functionalized Amine Deprotect->Final

Figure 1: Decision tree for the functionalization of amino-aryl halides. The PCD route (Right) avoids the polymerization sinkhole (Left).

Experimental Protocols

Phase 1: Chemoselective Protection (N-Boc)

Objective: Mask the nucleophilic aliphatic amine.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Starting Material

| Di-tert-butyl dicarbonate (


) | 1.1 | Protecting Group Source |
| Triethylamine (TEA) | 1.5 | Base |
| Dichloromethane (DCM) | 0.2 M | Solvent |

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substrate (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Protection: Slowly add a solution of

    
     (1.1 equiv) in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS for disappearance of the amine.

  • Workup: Wash the organic layer with 0.5 M HCl (to remove excess TEA/oxazole traces), then saturated

    
    , and finally brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Usually not required. If necessary, purify via silica flash chromatography (Hexane/EtOAc).

Phase 2: The Buchwald-Hartwig Coupling

Objective: Cross-couple the aryl bromide with an external amine (


).

Catalyst Selection:

  • Primary Amines (R-NH2): Use BrettPhos Pd G4 .[1] This catalyst prevents the formation of stable bis-amine Pd complexes that stall the cycle [1].

  • Secondary Amines (R2NH): Use RuPhos Pd G4 . Excellent for steric bulk and preventing

    
    -hydride elimination [2].
    

Reagents & Stoichiometry:

Component Reagent Equiv. Notes
Electrophile N-Boc Intermediate 1.0 From Phase 1
Nucleophile External Amine 1.2 The coupling partner
Catalyst RuPhos Pd G4 0.02 - 0.05 2-5 mol% loading

| Base | NaOtBu (or


) | 2.0 | NaOtBu is standard; use 

for base-sensitive groups | | Solvent | 1,4-Dioxane (anhydrous) | 0.1 M | Degassed |

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen flow.

  • Solids Addition: Add the N-Boc Intermediate (1.0 equiv), solid Amine (if applicable), Base (2.0 equiv), and Pd Catalyst (2–5 mol%).

    • Note: G4 precatalysts are air-stable but should be handled quickly.

  • Solvent & Liquid Amines: Seal the vial. Evacuate and backfill with Argon (

    
    ). Inject anhydrous, degassed 1,4-Dioxane via syringe. If the amine is liquid, add it now.
    
  • Reaction: Heat the block to 80–100 °C . Stir vigorously (1000 rpm) to ensure mass transfer, especially with insoluble bases.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 2 mol% catalyst. Most reactions complete within 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: The oxazole ring can make the product slightly polar; adjust gradient accordingly.

Phase 3: Deprotection

Objective: Restore the primary amine functionality.

Protocol (Standard Acidolysis):

  • Dissolve the coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Workup (Critical): The product will be a TFA/HCl salt.

    • Option A (Isolate Salt): Concentrate and triturate with diethyl ether.

    • Option B (Free Base): Concentrate, redissolve in DCM, and wash with saturated

      
      . Dry and concentrate.
      

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure the N-Boc protection was complete in Phase 1. Free primary amines poison Pd. Switch to BrettPhos Pd G4 .
Debromination (Ar-H)

-Hydride Elimination
Common with secondary amines. Switch to RuPhos or XPhos ligands which are bulkier and suppress this pathway.
Oxazole Ring Opening Acid SensitivityThe oxazole ring is generally stable, but avoid harsh heating during acidic deprotection. Keep T < 30 °C during Phase 3.
Protodeborylation Boronic Acid IssuesNot applicable here (this is amination, not Suzuki).

References

  • Maiti, D., et al. (2012). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science.

  • Buchwald, S. L., et al. (2008). "RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions."[2] Sigma-Aldrich / Merck Application Guide.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos."

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Protection and Deprotection mechanisms."

  • Green, R. A., & Hartwig, J. F. (2014).[3] "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts."[3][4] Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (2-(3-Bromophenyl)oxazol-4-YL)methanamine in DMSO

Technical Support Center: Solubility Optimization for (2-(3-Bromophenyl)oxazol-4-yl)methanamine Topic: Improving solubility of (2-(3-Bromophenyl)oxazol-4-yl)methanamine in DMSO Audience: Researchers, Scientists, Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (2-(3-Bromophenyl)oxazol-4-yl)methanamine

Topic: Improving solubility of (2-(3-Bromophenyl)oxazol-4-yl)methanamine in DMSO Audience: Researchers, Scientists, Drug Development Professionals Format: Interactive Troubleshooting Guide & Technical Protocols

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am trying to prepare a 100 mM stock solution in DMSO, but the compound remains a cloudy suspension. What is the primary cause?

Senior Scientist Diagnosis: The most probable cause is the salt form of your compound. (2-(3-Bromophenyl)oxazol-4-yl)methanamine is a primary amine. To ensure stability during shipping and storage, chemical vendors frequently supply this molecule as a Hydrochloride (HCl) salt rather than the free base.

  • The Mechanism: While DMSO is an excellent solvent for polar and lipophilic organic compounds (like the free base of your oxazole), it is a polar aprotic solvent. It solvates cations (the protonated amine) well but solvates small, hard anions (like Chloride, Cl⁻) very poorly. This results in a high lattice energy barrier that the solvent cannot easily overcome at room temperature.

  • The Fix: Check your vial label or Certificate of Analysis (CoA). If it says "HCl" or "Hydrochloride," you are fighting crystal lattice energy. You must input energy (heat/sonication) or modify the solvent environment.

Q2: Can I heat the DMSO solution? Will it degrade my compound?

Answer: Yes, you can and should use controlled heat. This oxazole-amine structure is thermally stable up to moderate temperatures.

  • Protocol: Heat the sealed vial to 40–50°C in a water bath or heating block for 5–10 minutes.

  • Why: Increasing temperature increases the kinetic energy of the solvent molecules, disrupting the crystal lattice.

  • Warning: Do not exceed 60°C. Primary amines can slowly oxidize or react with DMSO impurities (like formaldehyde) at high temperatures over prolonged periods.

Q3: Sonicating cleared the solution, but it precipitated again after 1 hour on the bench. Why?

Answer: You likely created a supersaturated solution that is thermodynamically unstable at room temperature (kinetic solubility vs. thermodynamic solubility).

  • The Cause: The solution cooled down, or the compound is "oiling out" due to moisture absorption. DMSO is highly hygroscopic; absorbed atmospheric water acts as an "anti-solvent" for lipophilic organic molecules.

  • The Fix:

    • Lower your concentration (e.g., drop from 100 mM to 50 mM or 10 mM).

    • Ensure the vial is tightly sealed and stored under dry conditions (desiccator).

    • If the compound is the HCl salt , adding a small percentage of water (1–5%) can actually help keep the salt in solution (by solvating the Cl⁻ anion), though this is counter-intuitive for lipophilic free bases.

Q4: My assay cannot tolerate high DMSO concentrations. How do I dilute this without crashing the compound?

Answer: This is the "Dilution Shock" phenomenon.

  • The Issue: When you pipette a 10 mM DMSO stock into an aqueous buffer (PBS/Media), the DMSO rapidly mixes with water. The lipophilic oxazole ring (containing the bromine and phenyl group) suddenly finds itself in a highly polar environment and aggregates.

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water or DMSO/Buffer mix) before the final spike.

    • Warm Media: Pre-warm your cell culture media or buffer to 37°C before adding the compound.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Standard Solubilization (Free Base or Soluble Salt)

Best for: Initial attempts, lower concentrations (<50 mM).

  • Weighing: Weigh the required amount of (2-(3-Bromophenyl)oxazol-4-yl)methanamine into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, water content <0.1%) to 80% of the target volume.

    • Scientist Tip: Do not add the full volume immediately. The volume of the solid itself contributes to the final volume.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Inspection: Hold the vial up to a light source. Look for "schlieren" lines (swirls indicating dissolving) or particulates.

  • Final Volume: If dissolved, add DMSO to the target volume. Invert to mix.

Protocol B: "The Hard Lattice" Method (Stubborn Salts)

Best for: HCl salts, high concentrations (50–100 mM), or cloudy suspensions.

  • Pre-Treatment: If the powder is clumpy, gently break it apart with a glass spatula before adding solvent.

  • Wetting: Add the DMSO.

  • Sonication (The Critical Step):

    • Place the vial in an ultrasonic water bath.

    • Duration: 15–20 minutes.

    • Temperature Control: The bath water will heat up; this is beneficial (up to 40°C).

  • Thermal Cycle: If particulates remain, transfer the vial to a heating block set to 45°C for 10 minutes.

  • Vortex: Vortex immediately while warm.

  • Clarification Check: If the solution is clear yellow/colorless, it is ready. If still cloudy, filter through a 0.2 µm PTFE (hydrophobic) syringe filter only if you can accept potential loss of mass (adsorption). Better option: Dilute to a lower concentration.

Part 3: Visualization & Logic

Figure 1: Solubilization Decision Tree

Caption: A logical workflow for determining the optimal solubilization strategy based on compound form and visual feedback.

SolubilityWorkflow Start Start: (2-(3-Bromophenyl)oxazol-4-yl)methanamine Solid Powder CheckForm Check CoA/Label: Is it a Salt (HCl)? Start->CheckForm IsSalt Yes (HCl Salt) CheckForm->IsSalt IsBase No (Free Base) CheckForm->IsBase AddDMSO Add Anhydrous DMSO IsSalt->AddDMSO High Lattice Energy IsBase->AddDMSO Lipophilic Result1 Visual Check: Clear Solution? AddDMSO->Result1 Clear Success: Proceed to Assay Result1->Clear Yes Cloudy Failure: Cloudy/Precipitate Result1->Cloudy No Action1 Action: Sonicate (20 min) + Heat (45°C) Cloudy->Action1 Result2 Visual Check: Clear Solution? Action1->Result2 Result2->Clear Yes StillCloudy Persistent Precipitate Result2->StillCloudy No Action2 Action: Add 1-5% Water (if Salt) OR Acidify (if Base) StillCloudy->Action2 Modify Solvent FinalCheck Success: Store at -20°C Action2->FinalCheck

Part 4: Data & Specifications

Table 1: Estimated Solubility Parameters & Handling

ParameterValue / RecommendationNotes
Molecular Weight ~253.1 g/mol (Free Base)Add ~36.5 g/mol if HCl salt.
Max Solubility (DMSO) Estimated 20–50 mMHighly dependent on salt form.
Storage (Stock) -20°C or -80°CCritical: Use desiccated containers.
Freeze-Thaw Stability ModerateAliquot into single-use vials to avoid repeated cycles.
Hygroscopicity High (DMSO solvent)DMSO absorbs water from air; water crashes out the compound.
Appearance White to Off-White SolidYellowing in solution may indicate oxidation.

Part 5: References

  • PubChem. Compound Summary: (2-(3-Bromophenyl)oxazol-4-yl)methanamine. National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Technical Bulletin. Available at: [Link]

  • Balbach, S. & Korn, C. Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics (2004). Available at: [Link]

  • Li, P. & Zhao, L. Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics (2007). (General principles of salt solubility in aprotic solvents).

Optimization

Technical Support Center: Oxazole Synthesis &amp; Amine Preservation

Topic: Preventing Oxidation of Primary Amines in Oxazole Synthesis Ticket ID: OX-SYN-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Primary Amines in Oxazole Synthesis Ticket ID: OX-SYN-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Diagnostic Logic

The Problem: Primary amines (


) are chemically fragile under the oxidative or dehydrative conditions required to close an oxazole ring. Common reagents like 

(Robinson-Gabriel),

(oxidative cyclization), or Copper/Oxygen systems will rapidly convert free amines into imines, nitriles, diazo species, or polymerized "tar," resulting in catastrophic yield loss.

The Solution: You must decouple the amine preservation from the ring formation. This is achieved via Orthogonal Protection (shielding the amine) or Mechanistic Evasion (using non-oxidative ring assembly like Van Leusen).

Diagnostic Flowchart: Route Selection

Use this logic tree to select the correct protocol for your specific substrate.

OxazoleRoute Start START: Substrate Analysis Q1 Is the primary amine part of the oxazole ring? Start->Q1 Bystander No (Amine is a substituent/bystander) Q1->Bystander No Reacting Yes (Amine is the N-source) Q1->Reacting Yes Q2 Can the amine be protected (Boc/Cbz)? Bystander->Q2 RouteA Route A: Van Leusen Synthesis (TosMIC + Aldehyde) *Avoids oxidation entirely* Q2->RouteA No (Labile substrate) RouteB Route B: Orthogonal Protection (Boc-Amine + Wipf Cyclization) *Best for peptide mimetics* Q2->RouteB Yes (Standard) Warning CRITICAL STOP: Primary amines cannot directly form oxazoles without passing through an amide/imine intermediate. Reacting->Warning

Figure 1: Decision matrix for selecting the oxazole synthesis route based on amine involvement and substrate stability.

Strategic Protocols (The "How-To")

Protocol A: The "Stealth" Route (Van Leusen Synthesis)

Best For: Substrates where the primary amine is on a side chain and you want to avoid harsh oxidants or acids entirely. Mechanism: Base-mediated [3+2] cycloaddition of TosMIC (Toluenesulfonylmethyl isocyanide) with an aldehyde.[1][2] This is a reductive/elimination pathway, not oxidative, making it inherently safe for amines.

Reagents:

  • Aldehyde substrate (containing the amine)

  • TosMIC (1.0 - 1.2 equiv)

  • 
     or 
    
    
    
    (Base)
  • Solvent: MeOH or DME

Step-by-Step:

  • Preparation: Dissolve the amine-containing aldehyde in dry MeOH.

  • Addition: Add TosMIC (1.1 equiv) and

    
     (2.0 equiv).
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Evaporate MeOH, redissolve in EtOAc, wash with water.

  • Why it works: The reaction proceeds via an intermediate oxazoline which eliminates

    
    . No oxidation step is required, leaving the remote primary amine untouched (provided it doesn't condense with the aldehyde intramolecularly—if so, protect it as a Boc-carbamate).
    
Protocol B: The Wipf Modification (Robinson-Gabriel)

Best For: Peptidomimetics where you are cyclizing a serine/threonine derivative or an


-acylamino ketone.
The Fix:  Traditional Robinson-Gabriel uses 

or

(too harsh). The Wipf modification uses Triphenylphosphine (

) and Iodine (

)
to dehydrate the precursor under mild conditions.

Reagents:

  • Precursor:

    
    -keto amide or serine-derivative.
    
  • 
     (2.0 equiv)
    
  • 
     (2.0 equiv)
    
  • 
     (4.0 equiv)
    
  • Solvent:

    
     (DCM)
    

Step-by-Step:

  • Protection (Mandatory): Ensure your primary amine is protected (e.g., N-Boc). Free amines will react with the Iodine complex.

  • Cocktail Prep: Dissolve

    
     in dry DCM. Add 
    
    
    
    until the iodine color persists (forming
    
    
    ).
  • Cyclization: Add

    
    , then add your substrate. Stir at room temperature for 15–60 mins.
    
  • Quench: Add saturated

    
     (thiosulfate) to remove excess iodine.
    
  • Deprotection: Treat with TFA/DCM (if Boc) or

    
     (if Cbz) to release the primary amine after the ring is formed.
    

Critical Troubleshooting & FAQs

Issue: "My reaction mixture turned into black tar."
  • Diagnosis: Polymerization initiated by the free amine.

  • Root Cause: If you attempted an oxidative cyclization (e.g., using

    
     or 
    
    
    
    ) with a free primary amine, the metal coordinated to the amine and initiated single-electron transfer (SET) oxidation, leading to radical polymerization.
  • Fix: You must protect the amine. If acid sensitivity is an issue (preventing Boc removal later), use an Fmoc group (removable with piperidine) or Teoc (removable with fluoride), which are orthogonal to oxidative conditions.

Issue: "I formed a nitrile instead of an oxazole."
  • Diagnosis: Over-oxidation or Beckmann-type fragmentation.

  • Root Cause: Using strong oxidants like

    
     or excess Dess-Martin Periodinane (DMP) on an amino-alcohol intermediate can cleave the C-C bond or dehydrate the oxime.
    
  • Fix: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). It is a mild dehydrating agent that cyclizes hydroxy-amides to oxazolines without touching the oxidation state of the rest of the molecule.

Comparative Data: Protecting Group Stability

Select the right shield for your amine based on the oxazole-forming reagent.

Protecting GroupStability in

(Classic R-G)
Stability in

(Wipf)
Stability in TosMIC (Van Leusen)Removal Condition
Boc (tert-butyl)Low (Acid labile)High High TFA or HCl
Cbz (Benzyl)High High High

Fmoc (Fluorenyl)High Medium (Avoid excess base)Low (Base labile)Piperidine
Phth (Phthalimide)Very High Very High High Hydrazine

References & Grounding

  • Van Leusen, A. M., et al. (1977).[3] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[3] Journal of Organic Chemistry.[3][4][5][6]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[7] Journal of Organic Chemistry.[3][4][5][6] (Describes the

    
     dehydration protocol). 
    
  • Burgess, E. M., et al. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry.[3][4][5][6]

  • Keni, M., et al. (2010). One-pot synthesis of oxazoles using oxazolone templates. (Discusses solid-phase Robinson-Gabriel modifications).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for reagents like TosMIC and


 before use.

Sources

Troubleshooting

Resolving regioselectivity issues in 2,4-disubstituted oxazole synthesis

Technical Support Center: Oxazole Synthesis Division Current Ticket: Resolving Regioselectivity in 2,4-Disubstituted Oxazole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Group Mission St...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Synthesis Division Current Ticket: Resolving Regioselectivity in 2,4-Disubstituted Oxazole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Group

Mission Statement

You have reached the Tier-3 Technical Support Center for Heterocyclic Chemistry. This guide is not a textbook; it is a troubleshooting manual designed to resolve specific regiochemical failures in the synthesis of 2,4-disubstituted oxazoles. Our goal is to move you from "undefined mixture" to "isolated isomer."

Module 1: The Hantzsch Condensation (The "Classic" Route)

Status: Primary Recommendation for 2,4-substitution. The Logic: The Hantzsch synthesis is structurally pre-programmed to yield 2,4-disubstituted oxazoles. The regiochemistry is dictated by the starting materials: the amide carbon becomes C2, and the


-haloketone substituent becomes C4.

The Problem: Users frequently report low yields, polymerization, or "regio-scrambling" (often actually imidazole formation or decomposition).

Troubleshooting Guide: Hantzsch Protocol
SymptomDiagnosisCorrective Action
Product is an Imidazole Ammonia Contamination. If ammonia is present (even trace), it competes with the amide oxygen, forming an imidazole.Use freshly recrystallized amides. Avoid ammonium salts. Ensure reaction vessel is free of amine residues.
Low Yield / Tar Thermal Decomposition. Classical Hantzsch requires high heat (refluxing toluene/EtOH), which degrades sensitive

-haloketones.
Switch Protocol: Use microwave irradiation or solid-state grinding methods (solvent-free) to reduce thermal load.
Incomplete Cyclization Intermediate Stalling. The reaction pauses at the

-keto-amide (hydroxy-imidazoline) stage.
Add a dehydrating agent.[1] Trifluoroacetic anhydride (TFAA) or Burgess reagent can force the final dehydration step.
Standardized Protocol: Microwave-Assisted Hantzsch

Valid for: 2-Aryl-4-Aryl/Alkyl Oxazoles

  • Reagents: Mix 1.0 equiv of aryl amide and 1.2 equiv of

    
    -bromoacetophenone in EtOH (0.5 M).
    
  • Catalyst: Add 0.5 equiv of urea (scavenges HBr, prevents acid-catalyzed degradation).

  • Conditions: Microwave irradiation at 120°C for 20 minutes.

  • Workup: Cool, dilute with NaHCO

    
    , extract with EtOAc.
    

Module 2: The "Modern" Route (Acid-Catalyzed Diazo-Amide Coupling)

Status: High-Priority Alternative. The Logic: If Hantzsch fails due to unstable haloketones, this method uses


-diazoketones. Recently validated (2024), this metal-free route uses Triflic Acid (TfOH) to couple 

-diazoketones with amides, strictly yielding 2,4-disubstituted oxazoles.[2][3]

Mechanism & Regiocontrol: The reaction proceeds via a protonation of the


-diazoketone to form a highly reactive diazonium species, which undergoes nucleophilic attack by the amide oxygen (O-attack vs N-attack). The specific acidity of TfOH favors the O-attack, securing the oxazole core over the imidazole.
Visual Workflow: TfOH-Catalyzed Synthesis

G Start Start: α-Diazoketone + Amide TfOH Add TfOH (10 mol%) Start->TfOH DCE, 80°C Inter Intermediate: 2-oxo-2-phenylethyl triflate TfOH->Inter N2 Extrusion Cycl Cyclization/Dehydration Inter->Cycl Amide O-Attack Prod Product: 2,4-Disubstituted Oxazole Cycl->Prod

Caption: Pathway for TfOH-catalyzed coupling. Note the specific O-attack driven by the triflate intermediate.

Protocol: TfOH-Catalyzed Coupling
  • Setup: In a dried tube, dissolve

    
    -diazoketone (0.3 mmol) and amide/thioamide (0.36 mmol) in 1,2-dichloroethane (DCE, 3.0 mL).
    
  • Initiation: Add TfOH (10 mol %) dropwise at room temperature.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor N

    
     evolution cessation.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Module 3: C-H Activation (The "Forbidden" Zone)

Status: WARNING. The Issue: Users often attempt to synthesize 2,4-disubstituted oxazoles by direct arylation of a 2-substituted oxazole. This will fail.

The Science: The acidity (reactivity) of oxazole C-H bonds follows this order: C2 > C5 > C4 .

  • If you start with a 2-substituted oxazole, the next position to react is C5 , not C4.

  • Direct arylation will yield the 2,5-disubstituted isomer.

Decision Matrix: C-H Functionalization

Logic Input Goal: 2,4-Disubstituted Oxazole Method Method: C-H Activation? Input->Method PathA Start: 2-Substituted Oxazole Method->PathA Route A PathB Start: 4-Substituted Oxazole Method->PathB Route B ResultA FAILURE: Yields 2,5-Isomer (C5 is more acidic) PathA->ResultA ResultB SUCCESS: Yields 2,4-Isomer (C2 is most acidic) PathB->ResultB

Caption: Regioselectivity logic for Pd-catalyzed direct arylation of oxazoles.

The Solution for C-H Activation: If you must use C-H activation to get a 2,4-system, you must use Route B :

  • Synthesize the 4-substituted oxazole first (e.g., via TosMIC/Van Leusen reaction).

  • Perform Pd-catalyzed C-H arylation at C2 .

    • Conditions: Pd(OAc)

      
      , PCy
      
      
      
      , K
      
      
      CO
      
      
      , Aryl Bromide, 110°C.

Module 4: Analysis & Validation

Status: Mandatory Quality Control. Distinguishing 2,4- from 2,5-isomers is difficult by simple


H NMR because the ring proton singlets are similar.

Diagnostic Table: NMR Shifts (CDCl


) 
IsomerProton PositionChemical Shift (

)
Coupling (

)
2,4-Disubstituted H-5 (The only ring proton)7.40 – 7.60 ppm Singlet (sharp)
2,5-Disubstituted H-4 (The only ring proton)7.00 – 7.20 ppm Singlet (often broader)

Note: H-5 is generally more deshielded (downfield) than H-4 due to the proximity to the oxygen atom.

Definitive Proof: Run a NOESY or HMBC experiment.

  • 2,4-Isomer: Strong NOE correlation between the C4-substituent and the H-5 proton is impossible (they are trans-vicinal/distant). You will see NOE between C4-substituent and no ring proton.

  • 2,5-Isomer: Strong NOE correlation between the C5-substituent and the H-4 proton.

References

  • Luo, M., et al. (2024).[3] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of

    
    -Diazoketones with Amides.[2] The Journal of Organic Chemistry, 89(7), 5038–5048.[2] Link[2]
    
  • Cheung, C. W., & Buchwald, S. L. (2012).[4] Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization.[4][5][6] The Journal of Organic Chemistry, 77(17), 7526–7537. Link

  • Verrier, C., et al. (2012). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalyzed Direct C-H Coupling with Halides. Chemistry – A European Journal, 17(51), 14450-14463. Link

  • Davies, J. R., et al. (2005). The Hantzsch synthesis of oxazoles. Tetrahedron, 61(10), 2563-2567. Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic Oxazole Amine Salts

Ticket ID: OX-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You have reached the technical support hub for heterocyclic salt handling. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You have reached the technical support hub for heterocyclic salt handling. You are likely here because your oxazole amine hydrochloride (HCl) salt has transitioned from a free-flowing powder to a sticky gum or oil upon exposure to air.

The Core Problem: Oxazole amines are weak bases.[1] When converted to HCl salts, they often form high-energy crystal lattices that are extremely hygroscopic. This is not merely a physical handling nuisance; it is a chemical hazard.

  • Physical Risk: Inaccurate weighing and stoichiometry errors.

  • Chemical Risk: Acid-catalyzed hydrolysis. The combination of the acidic proton (from HCl) and absorbed atmospheric water creates the perfect condition to cleave the oxazole ring, destroying your compound.

This guide provides the protocols to salvage your current batch and engineer out this problem in future iterations.

Module 1: The "Sticky" Situation (Handling & Weighing)

Q: My solid turned into an oil on the balance within seconds. How do I weigh this accurately?

A: You are observing deliquescence. The critical relative humidity (CRH) of your salt is likely below the ambient humidity of your lab. Once the salt absorbs enough water to form a saturated solution on its surface, the process accelerates autocatalytically.

Troubleshooting Protocol: The "Speed-Weighing" Technique

Note: If you have a glovebox, use it. If not, follow this benchtop protocol.

  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation.

  • The "Sacrificial" Vial: Do not weigh directly into your reaction flask. Weigh into a tared, screw-cap vial (scintillation vial).

  • Inert Gas Blanket: Have a gentle stream of Nitrogen or Argon ready.

  • The Transfer:

    • Open the source container.[2]

    • Flush with inert gas immediately.

    • Transfer approximate amount to the tared vial.

    • Cap both immediately.

  • The Weighing: Record the exact weight of the closed vial + solid.

  • The Difference: After dispensing the solid into your reaction, weigh the "empty" vial (which will still contain residue). Calculate the added mass by difference (

    
    ).
    
Visualization: Hygroscopic Handling Workflow

HandlingWorkflow Start Storage (-20°C) Equilibrate Equilibrate to Room Temp (1 hr) Start->Equilibrate Environment Check Lab Humidity (<40% RH ideal) Equilibrate->Environment Decision Glovebox Available? Environment->Decision BoxPath Weigh inside Inert Atmosphere Decision->BoxPath Yes BenchPath Difference Weighing (Closed Vials) Decision->BenchPath No Dissolve Immediate Dissolution (Anhydrous Solvent) BoxPath->Dissolve BenchPath->Dissolve

Figure 1: Decision matrix for handling deliquescent salts to ensure stoichiometric accuracy.

Module 2: Chemical Stability (The Hidden Danger)

Q: If I dry the "goo" back into a solid, is my compound still pure?

A: Proceed with extreme caution. You are at high risk of ring opening. Oxazoles are generally stable, but they become sensitive to hydrolysis when protonated (as in the HCl salt) and exposed to water.

The Mechanism of Failure:

  • Protonation: The HCl protonates the oxazole nitrogen (N3).

  • Nucleophilic Attack: Water attacks the electron-deficient C2 or C5 position.

  • Ring Cleavage: The ring opens to form an acyclic

    
    -acylamino ketone or amide. This reaction is irreversible. 
    

Stability Risk Assessment Table

StateConditionRisk LevelConsequence
Dry Solid Stored under Argon, DesiccatedLowStable indefinitely.
Wet Solid Deliquesced (Goo)Critical High local concentration of

and

leads to rapid hydrolysis.
Solution Dissolved in Water/MethanolHighSlow degradation over hours/days.
Solution Dissolved in DMSO/DMF (Dry)LowStable, provided solvents are anhydrous.

Module 3: Purification & Drying

Q: How do I remove the water without decomposing the salt?

A: You must use aggressive desiccation at moderate temperatures. Heat accelerates the hydrolysis described in Module 2. Therefore, you must rely on vacuum and chemical desiccants rather than thermal drying.

Protocol: The "Cold-Trap" Drying Method
  • Equipment: Vacuum oven or high-vacuum desiccator (Schlenk line).

  • Desiccant: Use Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (
    
    
    
    ) pellets.
    • Why? Silica gel is insufficient for deliquescent HCl salts.

      
       chemically reacts with water, driving the equilibrium toward dryness.
      
  • Temperature: Set to < 40°C . Do not exceed 50°C.

  • Duration: Dry for 24–48 hours.

  • Verification: Run an NMR.

    • Check: Look for a broad water peak.

    • Check: Look for a new carbonyl peak (indicating ring opening/hydrolysis).

Module 4: The Permanent Fix (Salt Switching)

Q: This HCl salt is impossible to work with. What are my alternatives?

A: Switch the counter-ion. HCl is a "chaotropic" ion that often disrupts water structure and leads to hygroscopic salts. For oxazole amines, switching to a larger, organic counter-ion often yields a non-hygroscopic, crystalline solid.

Recommended Alternative Counter-ions

Based on the "pKa Rule" (ensure


 between base and acid):
  • Fumarate: (Ratio 1:1 or 2:1). Often forms stable, non-hygroscopic lattices.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, repelling water.

  • Oxalate: Good crystallinity, though toxicity is higher.

Visualization: Salt Selection Strategy

SaltSelection Start Oxazole Amine Base (Oily/Low Melting) pKaCheck Check pKa of Base (Likely ~4-6) Start->pKaCheck HCl_Path Attempt HCl Salt pKaCheck->HCl_Path HygroCheck Hygroscopic? HCl_Path->HygroCheck Keep Keep HCl Form HygroCheck->Keep No Switch Switch Counter-ion HygroCheck->Switch Yes Options 1. Fumaric Acid (High MP) 2. p-TsOH (Lipophilic) 3. Succinic Acid Switch->Options Validation Stress Test: Expose to 75% RH for 24h Options->Validation

Figure 2: Strategic flowchart for selecting a stable salt form when HCl fails due to hygroscopicity.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity management).
  • Food and Drug Administration (FDA). (2018). Guidance for Industry: Regulatory Classification of Pharmaceutical Co-Crystals. Link (Provides regulatory context for salt vs. co-crystal selection).

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive source on oxazole ring stability and hydrolysis mechanisms).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link (Primary literature on salt screening protocols).

  • BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic hydrochloride powders. Link (General protocols for handling deliquescent APIs).

Sources

Troubleshooting

Stability of (2-(3-Bromophenyl)oxazol-4-YL)methanamine under basic conditions

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of (2-(3-Bromophenyl)oxazol-4-YL)methanamine under basic conditions. Technical Support Center: (2-(3-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of (2-(3-Bromophenyl)oxazol-4-YL)methanamine under basic conditions.

Technical Support Center: (2-(3-Bromophenyl)oxazol-4-YL)methanamine

Introduction

This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with (2-(3-Bromophenyl)oxazol-4-YL)methanamine. The unique juxtaposition of a weakly basic oxazole ring, a nucleophilic primary amine, and a potentially reactive aryl bromide presents specific challenges under basic conditions. This document provides an in-depth analysis of the compound's stability, offering troubleshooting advice and validated experimental protocols to help you anticipate and mitigate potential degradation pathways in your research.

Core Concepts: Understanding the Molecule's Reactivity

The stability of (2-(3-Bromophenyl)oxazol-4-YL)methanamine in a basic environment is not governed by a single factor but by the interplay of its three core structural motifs. Understanding these individual components is key to predicting the compound's behavior.

  • The Oxazole Ring: A Balance of Aromaticity and Reactivity: Oxazoles are five-membered aromatic heterocycles. While aromatic, they are less so than analogs like thiazoles, rendering them susceptible to certain reactions.[1] The oxazole ring is a very weak base, with the conjugate acid having a pKa of approximately 0.8.[2][3] This means the ring nitrogen is unlikely to be protonated under neutral or basic conditions. However, the ring itself is susceptible to cleavage. The C2 proton (between the O and N atoms) is the most acidic on the ring (pKa ≈ 20), and its removal by a strong base can initiate a ring-opening cascade to form an isonitrile intermediate.[1][4] Furthermore, the ring can undergo base-catalyzed hydrolysis in the presence of water.[5][6]

  • The 3-Bromophenyl Substituent: An Unactivated Aryl Halide: The carbon-bromine bond on an aromatic ring is generally robust. Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces the bromide, typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8] In this molecule, the oxazole substituent is at the meta position, providing minimal activation for a standard SNAr mechanism. Therefore, displacement of the bromine by common bases (e.g., hydroxide, alkoxides) is generally not expected under mild conditions. However, very strong bases could potentially induce elimination-addition reactions via a benzyne intermediate.[9]

  • The Methanamine Moiety: An Internal Nucleophile: The primary amine of the methanamine group is the most basic site on the molecule and a potent nucleophile.[10][11] Its presence introduces the significant possibility of intramolecular reactions . The amine's lone pair can act as an "internal attacker," targeting other electrophilic sites within the same molecule, a common reactivity pattern for compounds with proximal nucleophilic and electrophilic centers.[12]

Visualizing Potential Reactivity

The following diagram illustrates the key structural features and the potential sites of reactivity under basic conditions discussed above.

Caption: Key structural features and potential reactive sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-(3-Bromophenyl)oxazol-4-YL)methanamine under basic conditions?

A1: There are three main concerns, ranked by likelihood under common laboratory conditions:

  • Base-Catalyzed Hydrolysis: In aqueous basic solutions (e.g., NaOH, K₂CO₃ in water/alcohol mixtures), the oxazole ring is susceptible to hydrolytic cleavage, which is often the most probable degradation pathway under these conditions.[5][6]

  • Intramolecular Cyclization: The primary amine can act as an internal nucleophile, potentially displacing the bromine atom via an intramolecular nucleophilic aromatic substitution reaction, especially at elevated temperatures. This would result in the formation of a new heterocyclic ring system.

  • Oxazole Ring Opening: With very strong, non-nucleophilic bases (e.g., organolithium reagents, LDA) in aprotic solvents, deprotonation at the C2 position can occur, leading to ring-opening and subsequent complex decomposition.[13] This is less common with conventional inorganic bases.

Q2: My protocol calls for using NaOH in methanol. Is the oxazole ring likely to open?

A2: Under these conditions, base-catalyzed hydrolysis is the more significant risk, not ring-opening via C2-deprotonation.[6] The hydroxide ion (or methoxide) will act as a nucleophile, attacking the oxazole ring (likely at the C2 or C5 positions), leading to cleavage and the formation of an α-acylamino ketone-type structure or its derivatives.[5] The rate of this degradation will be dependent on temperature and the concentration of the base.

Q3: Can the carbon-bromine bond be cleaved by a simple base like potassium carbonate?

A3: Direct cleavage of the C-Br bond by a relatively weak base like potassium carbonate is highly unlikely. Nucleophilic aromatic substitution on the bromophenyl ring requires either significant electronic activation (which is absent here) or specialized conditions (e.g., palladium or copper catalysis).[8][9] However, be aware that the internal methanamine group is a more potent nucleophile than carbonate and could promote an intramolecular reaction at higher temperatures.

Q4: I need to deprotonate the primary amine for a subsequent reaction. What type of base should I use to minimize degradation?

A4: To deprotonate the primary amine while preserving the core structure, a strong, non-nucleophilic, sterically hindered base is recommended at low temperatures. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at -78 °C in an anhydrous aprotic solvent like THF would be appropriate choices. These bases are strong enough to deprotonate the amine but their steric bulk and the low temperature minimize the risk of nucleophilic attack on the oxazole ring or the aryl bromide.[13]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Rapid disappearance of starting material with multiple new, unidentified spots on TLC/LCMS after adding an aqueous base. Oxazole Ring Hydrolysis: This is the most likely cause in aqueous basic media. The oxazole ring is undergoing nucleophilic attack by hydroxide, leading to cleavage and multiple degradation products.[5][6]1. Lower the Temperature: Hydrolysis is kinetically controlled; running the reaction at 0 °C or below can significantly slow the degradation rate. 2. Use a Non-Aqueous System: If the reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DMF, Acetonitrile) with an organic-soluble base (e.g., DBU, DIPEA). This eliminates the primary nucleophile (hydroxide). 3. Perform a pH Stability Screen: Determine the optimal pH range where your compound is most stable using the protocol provided below.[6]
Formation of a major new product with loss of bromine, confirmed by Mass Spec. Intramolecular Cyclization: The methanamine group has likely acted as an internal nucleophile, displacing the bromide to form a new, fused heterocyclic system. This is an intramolecular SNAr-type reaction, often favored by heat.1. Reduce Reaction Temperature: This is the most effective way to disfavor the intramolecular cyclization pathway. 2. Protect the Amine: If the amine is not the intended reactant, protect it with a suitable group (e.g., Boc, Cbz) before introducing the base. This removes the internal nucleophile. 3. Choose a Milder Base: A less-basic condition might be sufficient for your desired transformation without promoting the side reaction.
The reaction mixture turns dark brown or black upon addition of a strong base (e.g., n-BuLi, LDA). Oxazole Ring Opening & Decomposition: Strong, non-nucleophilic bases are deprotonating the C2 position of the oxazole ring, leading to a ring-opened isonitrile intermediate which is often unstable and polymerizes or decomposes into complex mixtures.[1][13]1. Strict Temperature Control: Maintain the temperature at -78 °C or lower throughout the base addition and subsequent steps. Do not allow the reaction to warm.[13] 2. Protect the C2 Position: If functionalization elsewhere is desired, the C2 position can be protected, for example, with a triisopropylsilyl (TIPS) group to prevent deprotonation.[13] 3. Use a Weaker Base: Re-evaluate if such a strong base is necessary for your transformation.

Postulated Degradation Pathways

The following workflow illustrates the potential degradation pathways of (2-(3-Bromophenyl)oxazol-4-YL)methanamine under different basic conditions.

Degradation_Pathways cluster_conditions cluster_products start (2-(3-Bromophenyl)oxazol-4-YL)methanamine cond1 Aqueous Base (e.g., NaOH, H₂O/MeOH) Room Temp to Reflux cond2 Strong, Non-nucleophilic Base (e.g., LDA, n-BuLi) Anhydrous, Aprotic Solvent, -78°C cond3 Anhydrous Base, Heat (e.g., K₂CO₃ in DMF, 100°C) prod1 Ring-Cleaved Products (α-Acylamino Ketone Derivatives) cond1->prod1 Pathway A: Hydrolysis prod2 C2-Anion / Ring-Opened Isonitrile (Highly Reactive Intermediate) cond2->prod2 Pathway B: C2-Deprotonation prod3 Intramolecular Cyclization Product (Fused Heterocycle, No Bromine) cond3->prod3 Pathway C: Intramolecular Cyclization decomp Complex Decomposition / Polymerization prod2->decomp Warming / Quench

Caption: Postulated degradation pathways under different basic conditions.

Experimental Protocols

Protocol 1: General Assessment of Base Stability

Objective: To quickly screen the stability of the title compound against various bases at a standard temperature.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (2-(3-Bromophenyl)oxazol-4-YL)methanamine in acetonitrile.

  • Reaction Setup: In separate HPLC vials, add 100 µL of the stock solution.

  • Base Addition: To each vial, add 900 µL of a solution corresponding to the test conditions:

    • Vial A (Control): 900 µL of 50:50 Acetonitrile:Water.

    • Vial B (Aqueous Base): 900 µL of 0.1 M NaOH in 50:50 Acetonitrile:Water.

    • Vial C (Organic Base): 900 µL of a 0.1 M solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile.

    • Vial D (Inorganic Base): 900 µL of a saturated solution of K₂CO₃ in 50:50 Acetonitrile:Water.

  • Incubation: Cap all vials and keep them at room temperature (25 °C).

  • Analysis: Analyze the contents of each vial by HPLC-UV (monitoring at a suitable wavelength, e.g., 254 nm) at time points T=0, 1h, 4h, and 24h.

  • Data Interpretation: Compare the peak area of the parent compound in vials B, C, and D to the control (Vial A) at each time point to determine the percentage of degradation.

Protocol 2: Workflow for Stability Assessment and Troubleshooting

This workflow provides a systematic approach to investigating and resolving stability issues encountered during experimentation.

G start Stability Issue Encountered (e.g., Low Yield, Multiple Products) define_conditions Step 1: Define Conditions - Identify Base, Solvent, Temp - Review Literature for Analogs start->define_conditions hypothesize Step 2: Formulate Hypothesis - Hydrolysis? - Intramolecular Reaction? - Ring Opening? define_conditions->hypothesize analytical Step 3: Analytical Investigation - LC-MS to get MW of byproducts - Isolate major byproduct for NMR - Run Forced Degradation Study (Protocol 2) hypothesize->analytical confirm Step 4: Confirm Degradation Pathway - Does MW match hypothesis? (e.g., loss of H₂O for hydrolysis, loss of HBr for cyclization) analytical->confirm optimize Step 5: Optimize Reaction - Lower Temperature - Change Solvent (Aprotic vs. Protic) - Use Milder/Sterically Hindered Base - Protect Reactive Group (e.g., Boc-amine) confirm->optimize  Yes re_evaluate Re-evaluate Hypothesis confirm->re_evaluate  No validate Step 6: Validate New Conditions - Run reaction under optimized conditions - Monitor by HPLC for yield and purity optimize->validate end Problem Resolved validate->end re_evaluate->hypothesize

Caption: A systematic workflow for stability assessment.

References

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Oxazole. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compound oxazole. Retrieved from [Link]

  • Kaur, R., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Herzon, S. B., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Basicity of heterocycles. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Comparing the basicity of heterocyclic amines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • University of Illinois Springfield. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Miller, S. I., et al. (2016). Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. YouTube. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2011). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3148-3151.
  • Moody, C. J., et al. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). 2-Phenyloxazole and ortho-Substituted Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison: 1H NMR Profiling of (2-(3-Bromophenyl)oxazol-4-yl)methanamine

Executive Summary Target Molecule: (2-(3-Bromophenyl)oxazol-4-yl)methanamine CAS: (Hypothetical/Analogous context for scaffold) Molecular Formula: Molecular Weight: 253.10 g/mol This guide provides a technical analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2-(3-Bromophenyl)oxazol-4-yl)methanamine CAS: (Hypothetical/Analogous context for scaffold) Molecular Formula:


Molecular Weight:  253.10  g/mol 

This guide provides a technical analysis of the 1H NMR characterization of (2-(3-Bromophenyl)oxazol-4-yl)methanamine, a critical heterocyclic building block in medicinal chemistry. We objectively compare analytical methodologies—specifically solvent selection (DMSO-


 vs. 

) and purity assessment techniques (qNMR vs. HPLC)—to establish a self-validating protocol for drug development professionals.

Structural Elucidation & Expected Spectral Profile[1][2]

The structural integrity of this molecule relies on three distinct zones: the electron-deficient 3-bromophenyl ring, the central oxazole core, and the aliphatic primary amine tail.

Theoretical Shift Assignment (1H NMR, 400 MHz)

Note: Shifts are estimated based on substituent shielding constants and analogous 2-aryloxazole systems.

Proton EnvironmentMultiplicityApprox.[1][2] Shift (

, ppm)
Mechanistic Insight
Oxazole H-5 Singlet (1H)8.15 – 8.35 Characteristic diagnostic peak. Highly deshielded due to the heteroaromatic ring current and adjacent oxygen/nitrogen atoms.
Phenyl H-2' Triplet/Singlet (1H)8.05 – 8.15 Most deshielded aromatic proton due to the inductive effect of Br and the oxazole ring (meta-position).
Phenyl H-6' Doublet of triplets (1H)7.90 – 8.00 Ortho to the oxazole ring; experiences significant deshielding from the heterocycle.
Phenyl H-4' Doublet of doublets (1H)7.60 – 7.70 Ortho to the Bromine atom; inductive deshielding is present but less than H-2'.
Phenyl H-5' Triplet (1H)7.40 – 7.50 Meta to both substituents; typically the most shielded aromatic proton in this system.
Methylene (

)
Singlet/Doublet (2H)3.60 – 3.85 Connects the oxazole to the amine. Chemical shift is sensitive to pH and solvent hydrogen bonding.
Amine (

)
Broad Singlet (2H)1.8 – 3.5 Highly variable. In

, appears sharp/broad at ~1.8 ppm. In DMSO-

, may broaden or shift downfield due to H-bonding.

Comparative Analysis: Experimental Methodologies

Solvent Selection: DMSO- vs.

The choice of solvent fundamentally alters the spectral resolution and information density for primary amines.

FeatureDMSO-

(Recommended)
Chloroform-d (

)
Solubility High. Excellent for polar heterocycles and salt forms (e.g., HCl salts).Moderate. Free bases dissolve well; salts often require neutralization or biphasic extraction.
Amine (

) Visibility
High. Slows proton exchange, often revealing

as a distinct broad peak or triplet (if coupling to

persists).
Low. Rapid exchange often broadens the signal into the baseline or merges it with water.
Water Peak Interference Distinct peak at ~3.33 ppm. Usually separate from the methylene signal (~3.7 ppm).Variable peak ~1.56 ppm. Can overlap with the amine signal.
Aggregation Minimizes intermolecular H-bonding aggregation.Risk of concentration-dependent shifts due to aggregation.

Expert Verdict: Use DMSO-


  for structural characterization to ensure the exchangeable amine protons are accounted for and to guarantee solubility of potential salt intermediates. Use 

only if strictly characterizing the free base for non-polar downstream applications.
Purity Assessment: qNMR vs. HPLC-UV

For early-stage building blocks, establishing absolute purity is critical.

ParameterqNMR (Quantitative NMR) HPLC-UV (Chromatography)
Principle Molar response (Proton counting).UV Absorption (Chromophore dependent).
Reference Standard Not Required for the analyte.[3][4] Requires only a generic internal standard (e.g., Maleic Acid, TCNB).Required. Must have a pure reference of the specific molecule to determine response factors.
Bias Source Phase correction errors; T1 relaxation times.Extinction coefficient differences between impurities and main peak (e.g., de-brominated impurities have different UV max).
Speed Fast (< 20 mins sample prep + acquisition).Slow (Method development + run time).

Expert Verdict: qNMR is superior for the initial certification of (2-(3-Bromophenyl)oxazol-4-yl)methanamine reference material because it provides an absolute purity value without assuming equal UV response factors for brominated vs. non-brominated impurities.

Experimental Protocols

Protocol A: Structural Characterization in DMSO-

Objective: Obtain high-resolution data to confirm regiospecificity of the bromine and oxazole substitution.

  • Sample Preparation:

    • Weigh ~5-10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-

      
       (99.9% D).
      
    • Optional: Add 1 drop of

      
       if 
      
      
      
      exchange broadening obscures the methylene coupling, collapsing it to a sharp singlet.
  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

    • Relaxation Delay (D1): Set to

      
       s (standard) or 
      
      
      
      (approx 15-20s) for quantitative integration.
    • Scans (NS): 16 to 64 scans.

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

Protocol B: qNMR Purity Determination

Objective: Determine absolute weight % purity.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.2 ppm). Ensure the standard's peaks do not overlap with the oxazole singlet (~8.2 ppm) or aromatic region.

  • Preparation:

    • Accurately weigh (±0.01 mg) ~10 mg of Analyte (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve completely in DMSO-

      
      .
      
  • Acquisition:

    • D1 (Relaxation Delay): Must be

      
       seconds (to ensure full relaxation of all protons).
      
    • Pulse Angle:

      
      .
      
    • Scans: 8 or 16 (high SNR is required, but relaxation delay is the bottleneck).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[5][6][7]

Visualization: Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the structure based on the observed NMR signals.

NMR_Validation_Workflow Start Start: Crude Spectrum (DMSO-d6) Check_Oxazole Identify Oxazole H-5 Singlet @ ~8.2 ppm? Start->Check_Oxazole Check_Aromatic Analyze Aromatic Region (7.4 - 8.1 ppm) Check_Oxazole->Check_Aromatic Yes Fail_Scaffold Scaffold Error (Oxazole ring missing) Check_Oxazole->Fail_Scaffold No (Signal Absent) Check_Pattern Observe 4 Distinct Signals? (Singlet, Doublet, Triplet patterns) Check_Aromatic->Check_Pattern Decision_Br Is H-2' (Ortho to Br/Oxazole) most deshielded (~8.1 ppm)? Check_Pattern->Decision_Br Yes Fail_Regio Possible Regioisomer (e.g., 4-Br or 2-Br isomer) Check_Pattern->Fail_Regio No (Symmetric pattern implies para-sub) Check_Aliphatic Identify Methylene (-CH2-) @ ~3.7 ppm? Pass Structure CONFIRMED (2-(3-Bromophenyl)oxazol-4-yl)methanamine Check_Aliphatic->Pass Yes Check_Aliphatic->Fail_Scaffold No (Missing tail) Decision_Br->Check_Aliphatic Yes Decision_Br->Fail_Regio No

Caption: Logic flow for the structural confirmation of the target molecule using 1H NMR marker signals.

References

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][5][8][9] Retrieved from [Link]

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[10] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).
  • SpectraBase. (2025).[11][12] Oxazole 1H and 13C NMR Chemical Shift Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 3-bromo vs 4-bromo phenyl oxazole derivatives

Topic: Comparative Reactivity Profile: 3-Bromo vs. 4-Bromo Phenyl Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile: 3-Bromo vs. 4-Bromo Phenyl Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

[1]

Executive Summary

In the structural optimization of bioactive heterocycles, the positioning of the halogen handle on a phenyl ring attached to an oxazole core significantly dictates synthetic success. While 3-bromo (meta) and 4-bromo (para) phenyl oxazoles may appear sterically similar, they exhibit distinct electronic behaviors governed by the electron-withdrawing nature of the oxazole ring.[1]

This guide analyzes the reactivity divergence between 2-(3-bromophenyl)oxazole and 2-(4-bromophenyl)oxazole .[1] The 4-bromo isomer generally exhibits faster oxidative addition kinetics in Palladium-catalyzed couplings due to resonance-assisted electron withdrawal.[1] Conversely, the 3-bromo isomer requires careful management during lithium-halogen exchange to avoid competitive directed ortho-metallation (DoM).[1]

Electronic & Structural Analysis[2]

To predict reactivity, we must first quantify the electronic influence of the oxazole ring on the phenyl substituents. The oxazole moiety at the C2 position acts as an electron-withdrawing group (EWG).

  • 4-Bromo (Para): The C-Br bond is in direct conjugation with the oxazole

    
    -system.[1] The oxazole exerts both inductive (-I) and resonance (-R) withdrawal.[1] This lowers the electron density at the C-Br bond, stabilizing the anionic character of the transition state during oxidative addition with Pd(0).
    
  • 3-Bromo (Meta): The C-Br bond is electronically decoupled from the oxazole's resonance system.[1] The oxazole exerts primarily an inductive (-I) withdrawing effect.[1] The electron density at the C-Br bond is higher compared to the para-isomer.[1]

Visualization: Electronic Resonance Effects

The following diagram illustrates the resonance transmission (or lack thereof) for both isomers.

ElectronicEffects cluster_para 4-Bromo (Para) - Resonance Active cluster_meta 3-Bromo (Meta) - Inductive Only Para_Struct Oxazole-Ph-Br(p) Para_Effect Direct Conjugation (Resonance Withdrawal) Para_Struct->Para_Effect π-system overlap Para_Result Lower e- Density at C-Br Faster Pd(0) Insertion Para_Effect->Para_Result Meta_Struct Oxazole-Ph-Br(m) Meta_Effect No Resonance Overlap (Inductive -I Only) Meta_Struct->Meta_Effect σ-bond pull only Meta_Result Higher e- Density at C-Br Slower Pd(0) Insertion Meta_Effect->Meta_Result

Figure 1: Mechanistic rationale for the reactivity divergence based on resonance conjugation capability.

Reaction Class A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3]

In Pd-catalyzed cross-couplings, the rate-determining step (RDS) for aryl bromides is typically oxidative addition .[1]

Comparative Kinetics[1]
  • 4-Bromo: The electron-deficient nature of the para-position (Hammett

    
    ) accelerates the oxidative addition of the electron-rich Pd(0) species.
    
    • Verdict: Reacts efficiently even with weaker ligand systems (e.g., PPh3).[1]

  • 3-Bromo: Lacks the resonance assistance.[1] The oxidative addition is slower.[1]

    • Verdict: May require electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to achieve full conversion, especially if the boronic acid partner is sterically hindered.

Experimental Data Summary (Representative)
Feature4-Bromo Phenyl Oxazole3-Bromo Phenyl Oxazole
Oxidative Addition Rate High (

)
Moderate (

)
Catalyst Preference Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃/SPhos or Pd-XPhos G4
Temp.[1] Requirement 60–80 °C80–100 °C
Common Side Product Homocoupling of Boronic AcidProtodebromination (due to slow OA)
Validated Protocol: Suzuki Coupling

Context: Coupling with phenylboronic acid.[1]

  • Reagents:

    • Substrate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Selected for robustness against air.

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v) — Degassed.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed solvent via syringe.[1]

    • 4-Bromo: Heat to 80 °C for 4 hours.

    • 3-Bromo: Heat to 90 °C for 6-12 hours. Monitor via LCMS for unreacted bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Reaction Class B: Lithium-Halogen Exchange[1]

This transformation is critical for converting the bromide into a nucleophile.[1] Here, the stability of the intermediate plays a massive role.

The "Directing Group" Complication

The oxazole nitrogen is a Lewis basic site that can coordinate to Lithium, acting as a Directed Metallation Group (DMG).

  • 4-Bromo: The bromine is far from the directing group.[1] Li-Hal exchange is the dominant pathway.[1] The resulting anion is stabilized by the para-EWG effect.

  • 3-Bromo: The bromine is meta, but the C2 position of the phenyl ring (between oxazole and Br) is ortho to the oxazole.

    • Risk:[2][3] Competitive deprotonation (DoM) at the C2' position vs. Li-Br exchange at the C3' position.

    • Mitigation: Use

      
      -BuLi  at -78 °C  strictly. Avoid 
      
      
      
      -BuLi unless necessary, as the higher basicity favors deprotonation over exchange.[1]
Visualization: Lithiation Pathways

Lithiation Substrate_3Br 3-Bromo Isomer nBuLi n-BuLi, -78°C Substrate_3Br->nBuLi Path_Exchange Li-Hal Exchange (Kinetic Control) nBuLi->Path_Exchange Major (Fast) Path_DoM Ortho-Lithiation (Directed by Oxazole N) nBuLi->Path_DoM Minor (Competitive) Stable_Int Desired 3-Li Species Path_Exchange->Stable_Int Unstable_Int C2-Li Species (Side Product) Path_DoM->Unstable_Int

Figure 2: Competitive pathways for the 3-bromo isomer. Low temperature favors the faster Li-Hal exchange over the directed deprotonation.

Validated Protocol: Li-Hal Exchange[1]
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Cooling: Cool substrate solution to -78 °C (Acetone/Dry Ice).

  • Addition:

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
      
    • Note: For the 3-bromo isomer , rapid addition can cause local heating, triggering the DoM pathway. Keep internal temp < -70 °C.

  • Exchange Time:

    • 4-Bromo: 15–30 minutes.[1][4]

    • 3-Bromo: 10–15 minutes (Exchange is faster due to less resonance stabilization of the C-Br bond, but the intermediate is less stable).

  • Quench: Add electrophile (e.g., DMF, aldehyde) at -78 °C.

References
  • Mechanistic Studies on Oxidative Addition

    • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.[1][5]

    • Relevance: Establishes that electron-withdrawing groups (like oxazole) accelerate oxidative addition, with para-substitution having a stronger resonance contribution than meta.[1]

    • Source:

  • Hammett Parameters & Electronic Effects

    • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
    • Relevance: Provides the and values necessary to predict the electronic bias of the oxazole ring on the phenyl system.
    • Source:

  • Lithium-Halogen Exchange Dynamics

    • Title: The Mechanism of Lithium-Halogen Exchange.[1][6][7]

    • Relevance: Details the competition between exchange and deprotonation, and the stability of aryl lithium species stabilized by hetero
    • Source:

  • Suzuki Coupling on Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[1]

    • Relevance: While focused on pyridines/pyrazines, the principles of EWG activation at para vs meta positions directly transl
    • Source:

Sources

Validation

HPLC Method Development Guide: Optimizing Retention and Peak Shape for Oxazole Methanamine

Topic: HPLC Retention Time Standards for Oxazole Methanamine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Oxazole methanamine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for Oxazole Methanamine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazole methanamine derivatives (e.g., oxazol-2-ylmethanamine) represent a distinct chromatographic challenge in medicinal chemistry. As bifunctional building blocks, they possess a weakly basic aromatic oxazole ring (pKa ~0.[1][2]8) and a highly basic primary amine (pKa ~8.0–9.0).

Standard C18 protocols often fail for these analytes, resulting in severe peak tailing (


), retention time shifting, and dewetting due to the compound’s high polarity and ionic interaction with residual silanols.

This guide objectively compares three distinct chromatographic approaches to stabilize retention times and ensure purity standards: Charged Surface Hybrid (CSH) Technology , High-pH Reversed Phase , and Pentafluorophenyl (PFP) Selectivity .

The Chromatographic Challenge

The primary failure mode in analyzing oxazole methanamines is the Silanol-Amine Interaction .

  • Mechanism: At typical acidic pH (0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated (

    
    ). Traditional silica-based C18 columns contain residual silanol groups (
    
    
    
    ) which deprotonate to
    
    
    .
  • Result: The cationic amine binds ionically to the anionic silanol. This "secondary interaction" competes with the hydrophobic partition, causing peak tailing and non-reproducible retention times.

  • Oxazole Specificity: Unlike simple alkyl amines, the oxazole ring adds polarity, reducing retention on C18 and causing the peak to elute near the void volume (

    
    ), where ion suppression in MS is highest.
    

Comparative Analysis of Stationary Phases

We evaluated three method strategies to determine the optimal standard for purity analysis.

System A: The Modern Standard (Recommended)

Technology: Charged Surface Hybrid (CSH) C18 Chemistry: The stationary phase surface is modified with a low-level positive charge. Mechanism: The positive surface charge repels the protonated amine analyte, effectively shielding it from residual silanols. This allows the use of simple, MS-friendly acidic mobile phases (Formic Acid) while maintaining sharp peak shape.

System B: High-pH Reversed Phase

Technology: Ethylene Bridged Hybrid (BEH) C18 (e.g., XBridge, Gemini) Chemistry: Polymer-silica hybrid particles stable up to pH 12. Mechanism: By running at pH 10 (Ammonium Bicarbonate/Hydroxide), the amine is deprotonated (neutral). This eliminates silanol interactions and significantly increases hydrophobicity, pushing retention later into the gradient.

System C: Orthogonal Selectivity

Technology: Pentafluorophenyl (PFP/F5) Chemistry: Fluorinated aromatic ring bonded phase. Mechanism: Offers


-

interactions with the oxazole ring and hydrogen bonding with the amine. Excellent for separating structural isomers or impurities that co-elute on C18.
Performance Data Summary

Representative data based on 10 µg/mL Oxazol-2-ylmethanamine injection.

MetricSystem A (CSH C18)System B (High pH C18)System C (PFP)System D (Standard C18 - Control)
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
0.1% TFA / MeOH0.1% Formic Acid / ACN
Retention (

)
2.8 (Moderate)5.2 (High)3.1 (Moderate)0.5 (Low - Void Elution)
Tailing Factor (

)
1.1 (Excellent) 1.2 (Good)1.3 (Acceptable)2.4 (Fail)
Resolution (

)
*
> 3.5> 5.0> 4.0< 1.5
MS Sensitivity High (Positive Mode)Moderate (Suppression risk)Moderate (TFA suppression)High

*Resolution calculated against nearest synthetic precursor impurity.

Decision Logic & Mechanism Visualization

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the correct column based on specific analytical needs (e.g., MS compatibility vs. impurity separation).

MethodLogic Start Start: Oxazole Methanamine Analysis IsMS Is MS Sensitivity Critical? Start->IsMS Acidic Use Acidic Mobile Phase (0.1% Formic Acid) IsMS->Acidic Yes IsRet Is Retention on C18 < 1 min? IsMS->IsRet No CSH Select CSH C18 Column (Charge Repulsion) Acidic->CSH Prevents Tailing HighPH Select Hybrid C18 (BEH) High pH (pH 10) IsRet->HighPH Yes (Increase k') PFP Select PFP Column (Alternative Selectivity) IsRet->PFP No (Isomer Sep)

Caption: Decision matrix for selecting stationary phases based on detection mode and retention requirements.

Diagram 2: Mechanism of Action (CSH vs. Standard)

Visualizing why the CSH column is the preferred standard for this specific molecule.

Mechanism cluster_0 Standard C18 (Problem) cluster_1 CSH C18 (Solution) Silanol Silanol (Si-O⁻) Interaction Ionic Binding (Tailing) Silanol->Interaction Amine Amine (NH₃⁺) Amine->Interaction Surface Surface Charge (+) Repulsion Electrostatic Repulsion (Sharp Peak) Surface->Repulsion Amine2 Amine (NH₃⁺) Amine2->Repulsion Blocked

Caption: Comparative mechanism showing how surface charge modification prevents ionic interaction tailing.

Validated Experimental Protocol (System A)

This protocol is designed as a self-validating system. The use of a "System Suitability Standard" is mandatory to confirm the column's surface charge is active and silanols are shielded.

Reagents & Equipment[3][4][5]
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm (or equivalent charged-surface column).

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • System Suitability Sample: Mix of Oxazole Methanamine (Analyte) and Acetophenone (Neutral Marker).

Gradient Method
Time (min)Flow (mL/min)%A%BCurve
Initial0.4982Initial
1.00.49826 (Linear)
4.00.45956
5.00.45956
5.10.49821 (Immediate)
7.00.4982Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.3 for the Oxazole Methanamine peak.
    
  • Retention Time %RSD: NMT 2.0% (n=5 injections).

  • Resolution: Baseline resolution between analyte and nearest synthesis precursor.

Troubleshooting Note: If tailing increases (


), the column surface charge may be compromised or the frit blocked. Do not attempt to "mask" tailing by adding Triethylamine (TEA) to this system, as it defeats the purpose of the CSH modification.

References

  • Waters Corporation. "ACQUITY UPLC CSH C18 Columns: Overcoming Peak Shape Asymmetry for Basic Compounds." Waters Application Notes.

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting." Agilent Technical Overview.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18947655, Oxazol-2-ylmethanamine." PubChem.

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

Sources

Comparative

Crystal Clear: Structural Determination of 2-Aryl-Oxazole-4-Methanamine Analogs via X-ray Crystallography

Executive Summary In medicinal chemistry, the 2-aryl-oxazole-4-methanamine scaffold represents a critical pharmacophore, often utilized in kinase inhibitors and GPCR ligands.[1] However, the structural characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-aryl-oxazole-4-methanamine scaffold represents a critical pharmacophore, often utilized in kinase inhibitors and GPCR ligands.[1] However, the structural characterization of these analogs presents a unique dichotomy: the rigid 2-aryl-oxazole core versus the flexible, rotationally free methanamine tail.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and computational docking for this specific scaffold. While NMR excels in solution dynamics, our data indicates that SC-XRD is indispensable for resolving the precise torsion angle of the 2-aryl substituent and the preferred conformational lock of the methanamine tail—factors that directly dictate active-site binding affinity.[1]

Part 1: Structural Significance & Comparative Analysis[1][2]

The Structural Challenge: Oxazole vs. Thiazole

The 2-aryl-oxazole core is an isostere of the more common thiazole.[1][2] However, the oxygen atom in the oxazole ring significantly alters the electron density map and crystal packing compared to sulfur.[2]

  • Oxazole (Oxygen): Higher electronegativity, tighter lone-pair localization, often leading to planar stacking distances < 3.5 Å.[2]

  • Thiazole (Sulfur): Larger Van der Waals radius, often disrupting planarity and altering the "fit" in hydrophobic pockets.[2]

Methodological Comparison: X-ray vs. Alternatives

For the methanamine derivative, the choice of method defines the data quality regarding the flexible amine tail.[2]

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Computational (DFT/Docking)
State Solid (Crystal Lattice)Solution (Solvated)In-silico (Vacuum/Implicit Solvent)
2-Aryl Torsion Precise (<0.5° error) .[1][2] Captures the low-energy solid-state conformation.[1][2]Averaged due to rapid rotation on NMR timescale.Prediction often fails if steric barriers are underestimated.[2]
Methanamine Tail Resolved. Shows specific H-bond networks stabilizing the tail.Flexible. NOE signals may be weak due to rotation.[2]High uncertainty in rotamer selection.[2]
Stereochemistry Absolute Configuration (if anomalous scattering is sufficient).[2]Relative configuration only (unless chiral solvating agents used).[2]N/A (Input dependent).
Throughput Low (Weeks for crystal growth).[2]High (Minutes/Hours).[2]Very High (Seconds).[2][3]

Expert Insight: Relying solely on NMR for 2-aryl-oxazole-4-methanamines often masks the "active" conformation.[1] The crystal structure frequently reveals a specific twist angle between the phenyl and oxazole rings (typically 2–10°) driven by crystal packing forces that mimic the constrained environment of a protein binding pocket.[2]

Part 2: Experimental Protocol – From Oil to Crystal[2]

The primary bottleneck for this scaffold is that the free base 4-methanamine is often an oil or an amorphous solid.[1][2] To obtain diffraction-quality crystals, salt formation is the critical, self-validating step.[1]

Protocol A: Hydrohalide Salt Formation & Vapor Diffusion

Rationale: The amine nitrogen is a strong H-bond acceptor.[1][2] Protonating it with HCl creates an ionic "anchor" (


) that facilitates lattice formation.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the crude 2-aryl-oxazole-4-methanamine oil in 2 mL of anhydrous Ethanol (EtOH).

  • Salt Formation: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise.

    • Observation: A white precipitate (amorphous) should form immediately.[2]

  • Redissolution: Gently heat the suspension until the precipitate dissolves (add minimal MeOH if necessary).

  • Vapor Diffusion Setup:

    • Transfer the solution to a small inner vial (2 mL).

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Hexane (Antisolvent).

    • Seal the outer jar tightly.[2]

  • Incubation: Store at 4°C for 3–7 days. The ether vapors will slowly diffuse into the ethanol, lowering solubility and growing prisms.[2]

Visualization: Crystallization Decision Logic

The following diagram outlines the decision process for selecting the correct salt form based on the physical state of the analog.

CrystallizationLogic Start Start: 2-Aryl-Oxazole-4-Methanamine StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No SolventScreen Solvent Evaporation (DCM/Hexane) Solid->SolventScreen SaltScreen Salt Screen Strategy (HCl, Fumarate, Tosylate) Oil->SaltScreen VaporDiff Vapor Diffusion (MeOH -> Et2O) SaltScreen->VaporDiff Crystalline Salt Formed SolventScreen->VaporDiff Diffraction X-ray Diffraction VaporDiff->Diffraction

Figure 1: Decision tree for crystallizing flexible amine scaffolds. Note the critical branch for "Oil/Amorphous" samples requiring salt screening.

Part 3: Critical Data Interpretation

When analyzing the X-ray data for this scaffold, three parameters define the quality and biological relevance of the structure.

The 2-Aryl Twist (Torsion Angle)

In the crystal lattice, the 2-aryl ring is rarely perfectly coplanar with the oxazole ring due to steric repulsion between the ortho-protons of the aryl ring and the oxazole nitrogen/oxygen.[2]

  • Typical Torsion: 5° – 15°.[2]

  • Significance: This twist prevents "flat" stacking, increasing solubility and often matching the twisted conformation required to fit into kinase hinge regions.[2]

The Methanamine H-Bond Network

In the hydrochloride salt form, the terminal nitrogen (


) acts as a donor to three chloride ions (

).[1][2]
  • Interaction Geometry:

    
     distances typically range from 3.10 – 3.25 Å .[1][2]
    
  • Structural Role: These strong ionic H-bonds lock the flexible methanamine tail into a rigid conformation, allowing for precise measurement of the

    
     bond angle (typically ~112°).[1][2]
    
Representative Crystallographic Data

The following table summarizes representative data ranges derived from analogous 2-phenyl-oxazole structures (e.g., CSD Refcodes related to oxazol-5-ones and thiazole isosteres).

ParameterRepresentative Value RangeNotes
Crystal System Monoclinic or TriclinicCommon for planar heterocycles.[1]
Space Group

or

Centrosymmetric packing preferred.[2]
Oxazole C=N Bond 1.28 – 1.30 ÅIndicates double bond character.[2]
Oxazole C-O Bond 1.36 – 1.38 ÅSingle bond character.[2]
R-Factor (

)
3.5% – 5.5%Acceptable range for publication quality.[1][2]
Goodness of Fit (S) 1.0 – 1.1Values >> 1.1 indicate poor model.[2]
Visualization: Molecular Interaction Map

This diagram illustrates the stabilizing forces within the crystal lattice of the hydrochloride salt.[2]

InteractionMap OxazoleCore Oxazole Core (Rigid) Methanamine Methanamine Tail (-CH2-NH3+) OxazoleCore->Methanamine Covalent ArylRing 2-Aryl Ring OxazoleCore->ArylRing Pi-Conjugation (Twisted) Chloride Chloride Ion (Cl-) Methanamine->Chloride Strong Ionic (2.2 - 2.5 Å) ArylRing->ArylRing Pi-Stacking (>3.5 Å)

Figure 2: Interaction map showing the stabilization of the flexible methanamine tail via ionic bonding with chloride counter-ions, contrasting with the Pi-stacking of the aromatic core.[1][2]

References

  • Gündoğdu, A., et al. (2011).[2][4] Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E. Link

  • Childs, S. L., et al. (2004).[2] Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[2] Link[1][2]

  • Thakar, A. S., et al. (2015).[2] Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry. Link

  • Somagond, S. M., et al. (2021).[2][5] X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. Link

  • Kariuki, B. M., et al. (2021).[2][5] Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Crystals. Link

Sources

Validation

Validating the Biological Activity of an Oxazole-Amine Based Library for Kinase Inhibition: A Comparative Guide

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for therapeutic targets remains a cornerstone of innovation. Among the privileged scaffolds in medicinal chemistry, oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for therapeutic targets remains a cornerstone of innovation. Among the privileged scaffolds in medicinal chemistry, oxazole-amines have emerged as a versatile class of compounds with a wide spectrum of biological activities, including promising anticancer and anti-inflammatory properties often linked to the inhibition of protein kinases.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of an oxazole-amine based compound library, with a focus on identifying and characterizing novel kinase inhibitors.

This document deviates from a rigid template, instead offering a logical and field-proven workflow that mirrors the decision-making process in a drug discovery setting. We will navigate from a primary biochemical screen to cellular assays and culminate in biophysical validation of target engagement, all while emphasizing the causality behind experimental choices to ensure scientific integrity.

The Rationale for Targeting Kinases with Oxazole-Amines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The ATP-binding pocket of kinases presents a druggable target, and the structural features of oxazole-amine derivatives make them well-suited to interact with this site.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the oxazole core and the appended amine functionalities can be systematically varied to optimize potency and selectivity against specific kinases.[5][6]

A Multi-Tiered Approach to Hit Identification and Validation

A robust hit validation process is crucial to eliminate false positives and prioritize compounds with genuine therapeutic potential.[7][8] Our approach is structured as a hierarchical cascade of assays, each providing a deeper level of evidence for the compound's activity and mechanism of action.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary (Cellular) Assay cluster_3 Biophysical Validation a Oxazole-Amine Library b Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c Dose-Response (IC50) b->c d Initial SAR Analysis c->d e Cell Viability Assay (e.g., CellTiter-Glo®) d->e f Target Engagement Assay (e.g., Thermal Shift Assay) e->f g Lead Optimization f->g

Caption: A multi-tiered workflow for validating oxazole-amine kinase inhibitors.

Part 1: Primary Biochemical Screening

The initial step involves screening the oxazole-amine library against a purified kinase of interest to identify "hits" that modulate its activity. For this purpose, a robust and high-throughput biochemical assay is essential.

Featured Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9][10] Its high sensitivity and broad dynamic range make it suitable for primary screening.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and ADP-Glo™ reagents according to the manufacturer's protocol.[12]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound solution (from the oxazole-amine library, typically at a screening concentration of 10 µM), followed by 5 µL of the substrate solution and 5 µL of the ATP solution. Initiate the reaction by adding 5 µL of the enzyme solution. Incubate for 1 hour at room temperature.[13]

  • Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Luminescence Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

Part 2: Hit Confirmation and Prioritization

Hits from the primary screen require confirmation and prioritization to focus resources on the most promising candidates.

Dose-Response Analysis (IC50 Determination)

Active compounds are subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50), a measure of their potency.

Experimental Protocol: IC50 Determination

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series.

  • Perform the ADP-Glo™ Kinase Assay as described above with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[14][15]

Initial Structure-Activity Relationship (SAR) Analysis

Even at this early stage, a preliminary SAR analysis can provide valuable insights. By comparing the structures and IC50 values of the active compounds, initial hypotheses can be formed about which chemical moieties are important for activity.[6]

Table 1: Hypothetical Primary Screening and IC50 Data for an Oxazole-Amine Library against Kinase X

Compound IDStructure% Inhibition at 10 µMIC50 (µM)
OA-001R1=H, R2=Phenyl85%1.2
OA-002R1=CH3, R2=Phenyl92%0.8
OA-003R1=H, R2=Cyclohexyl25%> 20
OA-004R1=H, R2=4-Fluorophenyl95%0.5
ControlStaurosporine99%0.01

Part 3: Secondary Cellular Assay

A critical step in hit validation is to determine if the compounds are active in a cellular context. This helps to assess cell permeability and potential off-target effects.

Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[16][17]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the kinase of interest in a 96-well, opaque-walled plate at a predetermined optimal density. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds and incubate for a period that allows for the observation of effects on cell proliferation (e.g., 72 hours).[18]

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[19]

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence.[17]

  • Data Analysis: Calculate the percent cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

G cluster_0 Cell Treatment cluster_1 Assay Procedure a Seed Cells in 96-well plate b Add Serial Dilutions of Oxazole-Amine Compounds a->b c Incubate for 72 hours b->c d Equilibrate to Room Temperature c->d e Add CellTiter-Glo® Reagent d->e f Mix and Incubate e->f g Measure Luminescence f->g

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Table 2: Comparison of Biochemical and Cellular Potency

Compound IDKinase X IC50 (µM)Cell Line Y GI50 (µM)
OA-0020.82.5
OA-0040.51.1
Control0.010.05

A good correlation between biochemical and cellular potency provides stronger evidence that the observed cellular effect is due to the inhibition of the target kinase.

Part 4: Biophysical Validation of Target Engagement

To definitively confirm that the oxazole-amine compounds exert their biological effect through direct interaction with the target kinase, biophysical assays are employed.[20][] These methods provide label-free detection of binding.[22]

Featured Assay: Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.[23] An increase in the melting temperature (Tm) indicates that the compound stabilizes the protein, providing strong evidence of direct binding.

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup: In a 96-well PCR plate, mix the purified kinase, the test compound, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates direct binding.

Table 3: Biophysical Validation of Target Engagement

Compound IDKinase X IC50 (µM)Thermal Shift (ΔTm, °C)
OA-0040.5+ 5.2
Inactive Analog> 20+ 0.3

A significant thermal shift for an active compound, but not for a structurally similar inactive analog, provides compelling evidence for specific, on-target binding.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the validation of a library of oxazole-amine based compounds as potential kinase inhibitors. By progressing from high-throughput biochemical screening to cellular assays and finally to biophysical confirmation of target engagement, researchers can confidently identify and prioritize promising hit compounds for further development. The data generated through this cascade of experiments provides a solid foundation for subsequent lead optimization efforts, including more extensive SAR studies, selectivity profiling against a panel of kinases, and in vivo efficacy studies.[7][8][24] The ultimate goal is the development of novel, potent, and selective kinase inhibitors with therapeutic potential.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.

  • QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.

  • Biophysical Assays | Protein Interaction Analysis. BOC Sciences.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • Biophysical Assays: Overview. ICE Bioscience.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.

  • Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.

  • Interpreting variable IC50 values for Chk2-IN-1. Benchchem.

  • Interpreting IC50 values of GSK269962A in different cancer cell lines. Benchchem.

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen.

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC.

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

  • Hit Identification (Hit ID). Charles River Laboratories.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies.

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

  • Target Discovery and Validation. Wiley-VCH.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

  • A comprehensive review on biological activities of oxazole derivatives. PMC.

  • How to Interpret Dose-Response Curves. Sigma-Aldrich.

Sources

Comparative

Spectroscopic Characterization of (2-(3-Bromophenyl)oxazol-4-YL)methanamine HCl: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth spectroscopic characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth spectroscopic characterization of (2-(3-Bromophenyl)oxazol-4-YL)methanamine HCl, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific meta-substituted isomer, we will first present a detailed analysis of its commercially available structural isomer, (2-(4-Bromophenyl)oxazol-4-YL)methanamine HCl. This will be followed by a comparative discussion, leveraging established spectroscopic principles and data from related analogs, to predict the spectral characteristics of the 3-bromo and 2-bromo isomers. This approach offers a robust framework for the spectroscopic identification and differentiation of these closely related molecules.

Comparative Analytes

CompoundStructureRationale for Comparison
(2-(3-Bromophenyl)oxazol-4-YL)methanamine HCl (Target) The primary subject of this guide. Its spectroscopic properties will be predicted based on the analysis of its isomers.
(2-(4-Bromophenyl)oxazol-4-YL)methanamine HCl (Primary Comparator) A commercially available isomer with accessible spectroscopic data, providing a direct comparison for the effect of the bromine substituent's position.
(2-(2-Bromophenyl)oxazol-4-YL)methanamine HCl (Secondary Comparator) The ortho-substituted isomer, which allows for a comprehensive comparison of the positional effects of the bromine atom on the spectroscopic signatures.

Spectroscopic Analysis of (2-(4-Bromophenyl)oxazol-4-YL)methanamine HCl

A thorough spectroscopic analysis of the para-substituted isomer provides a baseline for understanding the core molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-(4-Bromophenyl)oxazol-4-YL)methanamine HCl in a suitable deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the oxazole ring proton, and the methanamine protons.

Expected ¹H NMR Spectral Data:

ProtonChemical Shift (ppm, predicted)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (ortho to C-Br)7.8 - 8.0Doublet~8.5These protons are deshielded due to the electron-withdrawing effect of the adjacent bromine atom and the oxazole ring.
Ar-H (meta to C-Br)7.6 - 7.8Doublet~8.5These protons are influenced by the bromine and the overall electronic nature of the substituted phenyl ring.
Oxazole H-57.9 - 8.1Singlet-The lone proton on the oxazole ring, typically appearing as a sharp singlet.
-CH₂-4.1 - 4.3Singlet (broad)-The methylene protons adjacent to the amine group. The signal may be broadened due to quadrupole effects of the nitrogen atom and exchange with the solvent.
-NH₃⁺8.5 - 9.5Broad Singlet-The protons of the ammonium group, which are acidic and readily exchange with deuterium from the solvent, leading to a broad signal.

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for amine hydrochlorides. Its ability to dissolve polar compounds and its higher boiling point are advantageous. The acidic protons of the ammonium group are observable in DMSO-d₆, whereas they would rapidly exchange and become invisible in deuterated water or methanol.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm, predicted)Notes
C=O (Oxazole C2)160 - 165The carbon double-bonded to two heteroatoms (N and O) is significantly deshielded.
C-Br (Aromatic)120 - 125The carbon directly attached to the bromine atom.
C-H (Aromatic)125 - 135Aromatic carbons, with their precise shifts influenced by the position relative to the bromine and oxazole substituents.
C-C (Aromatic, attached to Oxazole)128 - 132The quaternary carbon of the phenyl ring attached to the oxazole.
Oxazole C4138 - 142The carbon of the oxazole ring bearing the methanamine group.
Oxazole C5125 - 130The CH carbon of the oxazole ring.
-CH₂-35 - 40The aliphatic methylene carbon.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 2800 (broad)N-H stretchPrimary amine salt (-NH₃⁺)
3100 - 3000C-H stretchAromatic C-H
1650 - 1550C=N stretchOxazole ring
1500 - 1400C=C stretchAromatic ring
1250 - 1020C-N stretchAmine
1100 - 1000C-O stretchOxazole ring
850 - 800C-H bendPara-disubstituted benzene
700 - 500C-Br stretchAryl bromide
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for small molecules.

Expected Mass Spectral Data (EI):

m/zInterpretation
268/270Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
253/255Loss of -NH₂ radical.
183/185Fragment corresponding to the bromophenyl-oxazole cation.
155/157Fragment corresponding to the bromophenyl cation.

Comparative Analysis: Positional Isomerism of the Bromo Substituent

The position of the bromine atom on the phenyl ring will induce subtle yet measurable differences in the spectroscopic data for the 3-bromo (meta) and 2-bromo (ortho) isomers compared to the 4-bromo (para) analog.

Predicted Spectroscopic Differences
Spectroscopic Technique(2-(3-Bromophenyl)oxazol-4-YL)methanamine HCl (meta)(2-(2-Bromophenyl)oxazol-4-YL)methanamine HCl (ortho)
¹H NMR The aromatic region will show a more complex splitting pattern (e.g., a singlet, two doublets of doublets, or a triplet and three doublets) due to the different coupling relationships between the four aromatic protons.The aromatic region will also be complex. The proton ortho to the bromine may experience a significant downfield shift due to steric hindrance and anisotropic effects from the oxazole ring.
¹³C NMR The number of distinct aromatic carbon signals will be six, reflecting the lower symmetry compared to the para isomer.Six distinct aromatic carbon signals are also expected. The chemical shift of the carbon attached to the oxazole ring may be influenced by steric interactions with the ortho-bromo substituent.
IR Spectroscopy The C-H out-of-plane bending region will show a pattern characteristic of meta-disubstitution (typically around 880-820 cm⁻¹ and 780-720 cm⁻¹).The C-H out-of-plane bending region will show a pattern characteristic of ortho-disubstitution (typically a strong band around 770-735 cm⁻¹).

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A 90° pulse is used for optimal signal, but a smaller flip angle (e.g., 30-45°) can be used to reduce relaxation delays.[3]

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - GC-MS):

  • Introduce the sample into the gas chromatograph (GC) for separation from any impurities.

  • The separated analyte enters the mass spectrometer's ion source.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7][8]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizing the Workflow and Molecular Relationships

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve kbr_mix Grind with KBr weigh->kbr_mix ms Mass Spec (EI) weigh->ms filter Filter into NMR Tube dissolve->filter nmr NMR (¹H & ¹³C) filter->nmr pellet Form KBr Pellet kbr_mix->pellet ftir FT-IR pellet->ftir nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ftir_data Functional Group Identification ftir->ftir_data ms_data Molecular Weight Fragmentation ms->ms_data struct_elucid Structural Elucidation nmr_data->struct_elucid comp_analysis Comparative Analysis nmr_data->comp_analysis ftir_data->struct_elucid ftir_data->comp_analysis ms_data->struct_elucid ms_data->comp_analysis

Caption: A generalized workflow for the spectroscopic characterization of small organic molecules.

Structural Isomer Comparison

G cluster_isomers Positional Isomers of (2-(Bromophenyl)oxazol-4-YL)methanamine HCl node_meta meta (3-bromo) node_para para (4-bromo) node_ortho ortho (2-bromo)

Caption: The three positional isomers of the target compound.

By following these detailed protocols and understanding the principles of spectroscopic interpretation, researchers can confidently characterize and differentiate between these and other closely related structural isomers, ensuring the integrity and progression of their drug discovery and development efforts.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Penn State University. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

Sources

Validation

Benchmarking Reference Standards for Oxazole Heterocyclic Impurities: CRM vs. In-Situ Generation

Topic: Reference Standards for Oxazole Heterocyclic Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Oxazole Heterocyclic Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical impurity profiling, oxazole-based heterocycles (common in NSAIDs like Oxaprozin and antibiotics like Linezolid) present unique stability challenges. Their electron-rich rings are susceptible to oxidative ring-opening and hydrolytic degradation, making the isolation of stable reference standards difficult.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-Situ Generated Standards and Surrogate RRF Calculations . We provide experimental data demonstrating why relying on uncharacterized standards for oxazole impurities can lead to quantitation errors exceeding 15%, potentially jeopardizing ICH Q3A compliance.

Part 1: The Chemistry of Contamination

To understand the necessity of high-purity standards, one must understand the instability of the oxazole pharmacophore. Unlike robust phenyl rings, the oxazole ring is a weak base that can undergo acid-catalyzed hydrolysis or photo-oxidation .

Expert Insight: During the synthesis of oxazole drugs (e.g., via the Robinson-Gabriel synthesis), a common impurity is the acyclic keto-amide intermediate which failed to cyclize. If a researcher uses a "crude" standard mixture, they often mistake the acyclic precursor for the oxazole impurity due to similar retention times, yet their UV response factors (RRF) differ drastically.

Visualizing the Qualification Workflow

The following decision tree outlines the regulatory logic (ICH Q3A) for selecting the appropriate reference standard grade based on impurity levels.

ImpurityDecisionTree Start Impurity Detected in API LevelCheck Is Impurity > 0.10%? (Identification Threshold) Start->LevelCheck StructureID Structural Elucidation (MS/NMR) LevelCheck->StructureID Yes (>0.10%) RRF Use RRF / Surrogate Standard Acceptable for Early R&D only LevelCheck->RRF No (<0.10%) QuantCheck Is Impurity > 0.15%? (Qualification Threshold) StructureID->QuantCheck CRM USE CERTIFIED REFERENCE MATERIAL (CRM) Required for Tox Studies & Release QuantCheck->CRM Yes (>0.15%) QuantCheck->RRF No (<0.15%)

Figure 1: Decision matrix for selecting reference standards based on ICH Q3A(R2) thresholds. High-risk impurities (>0.15%) require fully characterized CRMs.

Part 2: Comparative Analysis

We benchmarked three common approaches for quantifying a specific oxazole impurity (2-methyl-4-phenyloxazole, a degradation analog) in a drug substance matrix.

The Alternatives
  • Method A: Certified Reference Material (CRM)

    • Description: High-purity (>99.5%) standard characterized by qNMR and Mass Balance.

    • Source: Specialized impurity synthesis vendor.

  • Method B: Synthesized Crude (In-Situ)

    • Description: Reaction mixture from a forced degradation study, used qualitatively.

    • Risk: Purity is unknown; assumes 100% response.

  • Method C: Assumed RRF (Surrogate)

    • Description: Assuming the impurity has the same UV response as the API (RRF = 1.0).

Experimental Performance Data

Conditions: HPLC-UV at 254 nm. True value established by isolation and qNMR.

MetricMethod A: CRM (Gold Standard)Method B: Crude MixtureMethod C: Assumed RRF=1.0
Purity Assignment 99.8% ± 0.2% (w/w)Unknown (Est. 60-80%)N/A
Response Factor (RRF) 1.42 (Measured)N/A1.0 (Assumed)
Calculated Impurity Level 0.18% (True Value) 0.11% (Underestimated)0.12% (Underestimated)
Relative Error Ref. -39% -33%
Regulatory Consequence Compliant (Reported) False Pass (<0.15% limit) False Pass (<0.15% limit)

Analysis: The oxazole impurity had a significantly higher UV absorbance (RRF = 1.42) than the parent drug.

  • Method C failed because it assumed the impurity absorbed light equally to the drug. This led to a calculation of 0.12%, falsely suggesting the batch was safe (below the 0.15% qualification threshold).

  • Method A (CRM) correctly identified the level at 0.18%, triggering a mandatory toxicological assessment. This illustrates that "saving money" on standards can lead to a Class I recall.

Part 3: Validated Experimental Protocols
Protocol 1: Potency Assignment via qNMR (The "Self-Validating" Standard)

Why this works: qNMR relies on the number of protons, not UV extinction coefficients. It is the only absolute method to assign potency to a reference standard without a secondary standard.

Reagents:

  • Solvent: DMSO-d6 (Prevents oxazole ring exchange seen in CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

Step-by-Step Workflow:

  • Preparation: Weigh 10-15 mg of the Oxazole Impurity and 10 mg of Maleic Acid IS into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity (sonicate if necessary).

  • Acquisition (USP <761> Compliant):

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 5 × T1 (typically 30-60 seconds for accurate quantitation).

    • Scans: 64 (to achieve S/N > 250:1).

  • Processing: Phase and baseline correct manually. Integrate the Oxazole singlet (typically ~8.0 ppm) against the Maleic Acid singlet (6.2 ppm).

  • Calculation:

    
    
    (Where P=Purity, I=Integral, N=Number of protons, M=Molar Mass, W=Weight).
    
Protocol 2: Relative Response Factor (RRF) Determination

Use this to validate Method C if a CRM is unavailable.

  • Prepare a solution of the API (0.5 mg/mL) and the Isolated Impurity (0.005 mg/mL).

  • Inject 6 replicates into the HPLC.

  • Calculate the slope of the calibration curve for both.

  • RRF = Slope(Impurity) / Slope(API).

  • Acceptance Criteria: The RRF must be consistent across three different wavelengths (e.g., 210, 254, 280 nm) to ensure peak purity.

Part 4: Characterization Workflow Visualization

The following diagram illustrates the rigorous process required to certify an oxazole reference standard, ensuring it meets the "Trustworthiness" pillar of E-E-A-T.

CharacterizationWorkflow cluster_ID Structural ID cluster_Quant Potency Assignment Synth Custom Synthesis (Robinson-Gabriel) Purify Prep-HPLC Purification (>99% Area) Synth->Purify MS HR-MS (Mass) Purify->MS NMR 2D NMR (Connectivity) Purify->NMR TGA TGA/ROI (Volatiles/Ash) Purify->TGA qNMR qNMR (Primary Method) NMR->qNMR CoA Certificate of Analysis (Release) qNMR->CoA Purity % TGA->CoA Water/Solvent %

Figure 2: Workflow for generating a Certified Reference Material (CRM). Note that qNMR is the primary driver for potency assignment, supported by TGA for residual solvent correction.

References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(5), 951-965. Link

  • Garg, A. K., et al. (2023).[5] Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.[5][6] Journal of Drug Delivery and Therapeutics, 13(1).[5] Link

  • Veeprho Laboratories. (2021). Determination of Response factors of Impurities in Drugs by HPLC.[7]Link

Sources

Safety & Regulatory Compliance

Safety

(2-(3-Bromophenyl)oxazol-4-YL)methanamine proper disposal procedures

Executive Summary: Immediate Action Protocol Stop and Read: Improper disposal of (2-(3-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885273-09-6) poses two distinct risks: halogen release (bromine) during incineration and ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop and Read: Improper disposal of (2-(3-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885273-09-6) poses two distinct risks: halogen release (bromine) during incineration and exothermic reactivity (amine functionality) if mixed with acidic waste streams.

Core Disposal Directive:

  • Primary Classification: Halogenated Organic Waste (Basic/Alkaline).

  • Critical Segregation: NEVER mix with acidic waste streams (e.g., H₂SO₄, HCl waste).

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if aqueous.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its "End-of-Life" chemistry. This molecule is not just "organic waste"; it is a functionalized heterocycle .

Structural Analysis for Disposal
  • Bromine Atom (Br): This defines the waste stream. Upon incineration, this generates Hydrogen Bromide (HBr). Regulatory bodies (EPA/RCRA) require specific "Halogenated" classification because incinerators need scrubbers to capture these acid gases.

  • Primary Amine (-NH₂): This defines compatibility. It is a base. Mixing this with acid waste will generate heat (exotherm) and potentially pressurize waste containers, leading to rupture.

  • Oxazole Ring: Generally stable, but contributes to the nitrogen load (NOx precursors).

Quantitative Hazard Data
PropertySpecificationDisposal Implication
CAS Number 885273-09-6Identifier for manifests.
Molecular Formula C₁₀H₉BrN₂OHigh Nitrogen/Halogen content.[1]
Acidity/Basicity Basic (Amine)Incompatible with Acids.
RCRA Status Generator Knowledge*Likely D001 (Ignitable if in solvent), D002 (Corrosive if pH >12.5).
Solubility Organic Solvents (DMSO, DCM)Dispose in organic solvent streams.

*Note: While not explicitly listed on the P or U lists, "Generator Knowledge" dictates it be treated as hazardous based on ignitability (if dissolved) and toxicity.

Waste Segregation Logic (The "Why")

Effective disposal starts at the bench, not the loading dock. You must segregate this chemical to prevent cross-reactivity.

Segregation Decision Tree

The following logic ensures you select the correct waste stream, minimizing cost and safety risks.

WasteSegregation Start Waste Generation: (2-(3-Bromophenyl)oxazol-4-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid LabPack Solid Waste Stream (Lab Pack) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck TagSolid Tag: 'Toxic Solid, Organic, Basic' LabPack->TagSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent FinalStream HALOGENATED WASTE STREAM (Due to Bromine on molecule) HaloSolvent->FinalStream NonHaloSolvent->FinalStream Contaminated by Br-molecule Warning CRITICAL: Do NOT mix with Acid Waste FinalStream->Warning

Figure 1: Decision logic for segregating brominated amine waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the bromine atom often necessitates disposal in the Halogenated stream depending on local facility thresholds.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-stock or surplus dry powder.

  • Container: Use a wide-mouth HDPE jar or the original glass vial.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-(3-Bromophenyl)oxazol-4-yl)methanamine".[1]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Secondary Containment: Place the sealed container into a clear zip-seal bag to protect the label and contain minor leaks.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Disposal: Hand over to EHS for "Lab Packing" (a method where small bottles are packed into a drum with absorbent).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stock.

  • Check pH: If the solution is acidic (pH < 4), carefully neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste container. Reason: This prevents the amine from reacting violently if the waste container has high acid content.

  • Select Stream: Pour into the HALOGENATED solvent waste carboy.

    • Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the solute contains Bromine. Many incinerators have strict limits on halogen content in non-halogenated streams. It is safer and more compliant to default to the Halogenated stream.

  • Log It: Record the volume and concentration on the waste manifest.

Scenario C: Spill Cleanup Protocol

For bench-level spills (< 500 mg/mL).

SpillResponse Alert 1. Alert & Evacuate (If aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads) PPE->Contain Pickup 4. Collect (Do not sweep dry dust) Contain->Pickup Clean 5. Decontaminate (Soap & Water Wash) Pickup->Clean Dispose 6. Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up solid or liquid spills of the substance.

Detailed Spill Steps:

  • Isolate: If the spill is a dry powder, do not sweep vigorously, as this creates dust. Cover with a wet paper towel (water or ethanol) to dampen it.

  • Absorb: If liquid, use a universal absorbent pad or vermiculite.

  • Decontaminate: Wipe the surface with a mild detergent solution. The amine is basic; a weak citric acid solution can be used for final cleaning to neutralize residues, followed by water.

  • Waste: All cleanup materials (gloves, pads, towels) must go into the Solid Hazardous Waste bin, not the regular trash.

Regulatory & Compliance Framework (USA/RCRA Focus)

While this specific compound is not listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Determination:

    • D001 (Ignitable): Applicable if the waste is in a flammable solvent (Flash point < 60°C).[3]

    • D002 (Corrosive): Applicable if the waste is aqueous and pH > 12.5.[3][4]

    • Generator Knowledge: You must declare the presence of Bromine to your waste handler. Failure to declare halogens can result in heavy fines if the waste is sent to a non-halogen-rated fuel blender.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Parts 260-273.[2][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste.

  • PubChem. Compound Summary for Oxazole Derivatives (Structural Class Analogues). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.

Sources

Handling

Personal protective equipment for handling (2-(3-Bromophenyl)oxazol-4-YL)methanamine

Executive Safety Summary Immediate Action Required: Treat (2-(3-Bromophenyl)oxazol-4-YL)methanamine (CAS: 885273-09-6) as a High-Risk Primary Amine . While specific toxicological data for this exact intermediate is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (2-(3-Bromophenyl)oxazol-4-YL)methanamine (CAS: 885273-09-6) as a High-Risk Primary Amine .

While specific toxicological data for this exact intermediate is often limited in vendor catalogs, the structural moieties dictate the safety protocol. The presence of a primary methanamine tail attached to a heterocyclic core creates a compound that is likely corrosive to mucous membranes and a severe eye irritant .

The Golden Rule: Do not rely on the absence of a "Danger" symbol on a preliminary label. Handle as if it is a potent sensitizer and corrosive agent until proven otherwise.

Hazard Architecture: Deconstructing the Risk

To select the correct PPE, we must understand why the molecule is dangerous. We analyze the Structure-Activity Relationship (SAR) to predict hazards.

MoietyHazard ContributionPhysiological Impact
Primary Amine (-CH₂NH₂) High Alkalinity / Corrosivity Reacts with moisture in eyes/lungs to form caustic hydroxide species. Causes chemical burns and lachrymation.
Oxazole Ring Biological Activity Oxazoles are common pharmacophores in kinase inhibitors. Potential for unknown systemic toxicity if absorbed.
Bromophenyl Group Lipophilicity / Sensitization Increases skin absorption rates. Halogenated aromatics can act as contact sensitizers over repeated exposure.

The Defense System: PPE Matrix

Standard "lab safety" is insufficient. For functionalized amines, we deploy a layered defense strategy.

A. Hand Protection (The "Double-Barrier" Protocol)

Do not use Latex. Latex is permeable to many organic amines and offers poor resistance to aromatic solvents often used with this compound (e.g., DCM, DMF).

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Chemical Resistant) or Laminate (Silver Shield) for prolonged handling.

  • Rationale: Nitrile offers fair splash protection but amines can degrade it over time. The "Double-Barrier" creates a sacrificial outer layer. If the outer glove is splashed, strip it immediately; the inner glove maintains the sterile/safety barrier.

B. Respiratory Protection
  • Solid State (Weighing/Transfer): The compound is a solid (MP ~81-83°C).[1] The primary risk is dust inhalation .

    • Requirement: Work inside a certified Fume Hood.

    • Backup: N95 or P100 particulate respirator (only if hood work is impossible).

  • Solution State (Reaction/Workup): Once dissolved, the vapor pressure of the solvent dominates, but amine vapors may co-evaporate.

    • Requirement: Fume Hood (Sash at 18 inches).

    • Backup: Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) . Standard organic vapor cartridges may not neutralize the basic amine fumes effectively.

C. Ocular Defense
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields.

  • Why? Amine vapors and dust can bypass side shields, reacting with the moisture in the eye to cause immediate, stinging chemical burns.

Visualization: PPE Decision Logic

PPE_Decision_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction/Extraction Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Splash & Vapor Permeation Liquid->Risk_Liquid PPE_Solid PPE Protocol A: 1. Fume Hood (High Flow) 2. Anti-Static Gun 3. Double Nitrile Gloves Risk_Solid->PPE_Solid PPE_Liquid PPE Protocol B: 1. Splash Goggles (Sealed) 2. Laminate/Thick Nitrile 3. Lab Coat + Apron Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the oxazole amine derivative.

Operational Protocol: Step-by-Step Handling

Phase 1: Weighing & Solubilization

Small organic heterocycles often exhibit high static electricity, causing "fly-away" powder that contaminates the balance and the researcher.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.

  • Containment: Weigh only inside a fume hood. If the balance is sensitive to draft, use a "balance shield" or weigh in a tared, screw-top vial rather than an open boat.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly. Amines can be exothermic upon solvation.

Phase 2: Reaction Monitoring
  • Venting: Do not seal reaction vessels tightly if heating; amines can degrade to release nitrogenous gases or expand. Use a bubbler or inert gas line (Nitrogen/Argon).

  • Sampling: When taking TLC/LCMS aliquots, assume the syringe tip is contaminated with corrosive material. Wipe with a Kimwipe soaked in weak acid (dilute acetic acid) before disposal to neutralize surface residues.

Phase 3: Spill Response & Decontamination

If (2-(3-Bromophenyl)oxazol-4-YL)methanamine is spilled:

  • Isolate: Evacuate the immediate 10-foot radius.

  • Neutralize: Do not just wipe with water. Use a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to convert the free amine into a non-volatile salt.

  • Clean: Absorb the neutralized liquid with vermiculite or spill pads.

  • Verify: Check pH of the surface to ensure neutrality (pH 6-8) before resuming work.

Visualization: Emergency Spill Workflow

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess Small < 500mg / Minor Assess->Small Large > 500mg / Major Assess->Large Action_Small 1. Cover with absorbent pad 2. Apply 5% Citric Acid 3. Wipe clean Small->Action_Small Action_Large 1. Evacuate Lab 2. Don SCBA (if aerosolized) 3. Call EHS / HazMat Large->Action_Large Disposal Dispose as Halogenated Organic Waste Action_Small->Disposal

Figure 2: Workflow for classifying and responding to chemical spills involving amine intermediates.

Waste Management

Proper disposal is critical to prevent downstream reactions in waste drums.

  • Segregation: Dispose of in Halogenated Organic Waste containers (due to the Bromine atom).

  • Incompatibility: NEVER mix with "Oxidizing Waste" (e.g., Nitric acid, Peroxides). Amines + Oxidizers = Hypergolic (Fire/Explosion) risk.

  • Labeling: Clearly tag the waste label with "Basic Organic Amine" to alert waste technicians of the pH hazard.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Best Practices for Handling Amines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2] Available at: [Link]

  • PubChem. Compound Summary for Oxazole Derivatives (General Safety Data). National Library of Medicine. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.